molecular formula C93H163N27O34S2 B13919682 Bax BH3 peptide (55-74), wild type

Bax BH3 peptide (55-74), wild type

Cat. No.: B13919682
M. Wt: 2267.6 g/mol
InChI Key: JEUJPRDOTFWCHJ-RRRSFJALSA-N
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Description

Bax BH3 peptide (55-74), wild type is a useful research compound. Its molecular formula is C93H163N27O34S2 and its molecular weight is 2267.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C93H163N27O34S2

Molecular Weight

2267.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C93H163N27O34S2/c1-11-47(8)72(90(151)102-39-67(126)103-61(37-70(131)132)85(146)107-54(23-25-68(127)128)78(139)112-58(34-45(4)5)82(143)115-62(38-71(133)134)86(147)117-64(42-123)88(149)114-60(36-66(98)125)84(145)110-56(92(153)154)27-32-156-10)119-80(141)53(22-18-31-101-93(99)100)105-75(136)50(19-12-15-28-94)106-81(142)57(33-44(2)3)113-89(150)65(43-155)118-79(140)55(24-26-69(129)130)108-87(148)63(41-122)116-83(144)59(35-46(6)7)111-77(138)51(20-13-16-29-95)104-76(137)52(21-14-17-30-96)109-91(152)73(48(9)124)120-74(135)49(97)40-121/h44-65,72-73,121-124,155H,11-43,94-97H2,1-10H3,(H2,98,125)(H,102,151)(H,103,126)(H,104,137)(H,105,136)(H,106,142)(H,107,146)(H,108,148)(H,109,152)(H,110,145)(H,111,138)(H,112,139)(H,113,150)(H,114,149)(H,115,143)(H,116,144)(H,117,147)(H,118,140)(H,119,141)(H,120,135)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,99,100,101)/t47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1

InChI Key

JEUJPRDOTFWCHJ-RRRSFJALSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Bax BH3 Peptide (55-74) Wild Type

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of the wild-type Bax BH3 peptide, corresponding to amino acid residues 55-74 of the human Bax protein. The Bcl-2 family of proteins, to which Bax belongs, are critical regulators of the intrinsic pathway of apoptosis. Understanding how specific domains, such as the BH3 domain, function is pivotal for the development of novel therapeutics targeting apoptosis dysregulation in diseases like cancer.

Core Mechanism of Action

The 20-amino acid Bax BH3 peptide (Sequence: H-Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met-OH) is a key effector in the induction of apoptosis.[1][2] Its primary mechanism revolves around modulating the balance between pro- and anti-apoptotic members of the Bcl-2 family at the mitochondrial outer membrane (MOM). This ultimately leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a point of no return in apoptotic signaling. The peptide's action can be understood through a dual-function model involving both indirect and direct activation pathways.

Indirect Activation (The "Sensitizer" or "De-repressor" Model): The canonical role of the Bax BH3 peptide is to act as a competitive inhibitor of anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL.[3] In healthy cells, these anti-apoptotic proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing their activation and oligomerization. The Bax BH3 peptide mimics the BH3 domain of the full-length Bax protein, allowing it to bind to a hydrophobic groove on the surface of anti-apoptotic proteins.[3][4] This binding displaces the full-length Bax protein, freeing it to become activated.

Direct Activation (The "Activator" Model): Some evidence also suggests that BH3 peptides can directly interact with and activate Bax.[5] While peptides from other BH3-only proteins like Bid and Bim are considered the primary "direct activators," the Bax BH3 peptide can also contribute to this process.[5] This interaction is thought to induce a conformational change in monomeric Bax, exposing its own BH3 domain and facilitating its insertion into the mitochondrial outer membrane and subsequent homo-oligomerization to form pores.

The culmination of these actions is MOMP, which results in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[3][6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and initiates a downstream caspase cascade, leading to the execution of apoptosis.

Quantitative Data

The biological activity of the Bax BH3 peptide (55-74) has been quantified through various in vitro assays. The following tables summarize key findings regarding its binding affinities and functional activity.

Table 1: Inhibition of Protein-Protein Interactions

Interaction DisruptedAssay TypeIC50 Value (µM)Reference
Bax / Bcl-xLIn vitro heterodimerization assay9.5[3]
Bax / Bcl-2In vitro heterodimerization assay15[3]

Table 2: Induction of Cytochrome c Release

Cell Line MitochondriaAssay TypeIC50 Value (µM)Reference
JurkatCytochrome c release from isolated mitochondria3.3 ± 0.8 (for a 16-aa variant, Bax 2)[3]

Table 3: Binding Affinity to Bcl-2

PeptideProteinAssay TypeDissociation Constant (Kd) (nM)Reference
Bax BH3 peptideBcl-2X-ray Crystallography / Recombinant protein interaction15[7]

Note: The potency of BH3 peptides can vary based on their exact length, sequence, and experimental conditions. Studies have shown that high α-helical content generally correlates with, but is not sufficient for, potent pro-apoptotic activity.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the mechanism of action of the Bax BH3 peptide.

3.1 Protocol for Cytochrome c Release Assay from Isolated Mitochondria

This assay measures the ability of the Bax BH3 peptide to directly induce MOMP in isolated mitochondria.

I. Isolation of Mitochondria:

  • Harvest cultured cells (e.g., Jurkat, HeLa) by centrifugation at 600 x g for 10 minutes at 4°C. Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer (MIB; e.g., 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/mL BSA, supplemented with protease inhibitors).

  • Homogenize the cells on ice using a Dounce homogenizer or by passing them through a 25-gauge needle 15-20 times.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction). Wash the mitochondrial pellet by resuspending in MIB and repeating the 10,000 x g centrifugation.

  • Resuspend the final mitochondrial pellet in a reaction buffer (e.g., 220 mM Mannitol, 68 mM Sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT).

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

II. Cytochrome c Release Reaction:

  • In a microcentrifuge tube, incubate a standardized amount of mitochondria (e.g., 25-50 µg) with varying concentrations of the Bax BH3 peptide in a final reaction volume of 25-50 µL. Include a vehicle control (e.g., DMSO or buffer).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which contains the released proteins. The pellet contains the mitochondria.

  • Lyse the mitochondrial pellet in a lysis buffer (e.g., 2x SDS sample buffer).

III. Detection of Cytochrome c:

  • Analyze both the supernatant and the mitochondrial pellet fractions by SDS-PAGE.

  • Perform a Western blot using a primary antibody specific for cytochrome c. An antibody against a mitochondrial protein (e.g., COX IV or VDAC) should be used as a loading control for the pellet fraction.

  • Quantify the band intensities using densitometry to determine the percentage of cytochrome c released.

3.2 Protocol for Fluorescence Polarization (FP) Competition Assay

This assay quantifies the ability of the Bax BH3 peptide to disrupt the interaction between an anti-apoptotic Bcl-2 family protein and a fluorescently labeled BH3 peptide probe.

  • Reagents and Preparation:

    • Purified recombinant anti-apoptotic protein (e.g., Bcl-xL or Bcl-2).

    • Fluorescently labeled BH3 probe peptide with high affinity for the target protein (e.g., FITC-labeled Bak or Bad BH3 peptide).

    • Unlabeled Bax BH3 (55-74) peptide (the competitor).

    • Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA, 5 mM DTT).

  • Assay Procedure:

    • In a black, low-volume 96-well or 384-well plate, add the fluorescent probe peptide at a constant, low nanomolar concentration (e.g., 3 nM).

    • Add the purified anti-apoptotic protein at a concentration sufficient to bind a significant fraction of the probe (this should be determined empirically, often near the Kd of the interaction, e.g., 6 nM).

    • Add the unlabeled Bax BH3 competitor peptide across a range of concentrations (e.g., from low nM to high µM).

    • Include controls: "free probe" (fluorescent peptide only) and "bound probe" (fluorescent peptide + protein, no competitor).

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore.

    • The "free probe" will have a low mP value, while the "bound probe" will have a high mP value.

    • As the concentration of the Bax BH3 competitor peptide increases, it will displace the fluorescent probe, causing the mP value to decrease.

    • Plot the mP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.3 Protocol for Circular Dichroism (CD) Spectroscopy

This technique is used to assess the secondary structure, particularly the α-helical content, of the Bax BH3 peptide in different solvent environments.

  • Sample Preparation:

    • Dissolve the lyophilized Bax BH3 peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • To induce helicity, prepare samples in a mixture of buffer and a helix-promoting solvent like 2,2,2-trifluoroethanol (TFE). A common concentration is 50% TFE (v/v).

    • The final peptide concentration should be in the range of 20-50 µM.

  • Instrument Setup:

    • Use a CD spectrometer and a quartz cuvette with a short path length (e.g., 1 mm).

    • Calibrate the instrument according to the manufacturer's instructions.

    • Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum using the solvent/buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • The presence of an α-helix is indicated by characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.

    • Estimate the percentage of α-helical content using deconvolution algorithms or by using the MRE value at 222 nm with established formulas.[8]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the Bax BH3 peptide's mechanism of action.

a cluster_0 Mechanism of Action bax_bh3 Bax BH3 Peptide (55-74) bcl2 Anti-apoptotic (e.g., Bcl-2, Bcl-xL) bax_bh3->bcl2 Inhibits (Indirect Pathway) bax_inactive Inactive Monomeric Bax bax_bh3->bax_inactive Activates (Direct Pathway) bcl2->bax_inactive Sequesters bax_active Active Bax bax_inactive->bax_active Conformational Change momp MOMP (Pore Formation) bax_active->momp Oligomerizes cyto_c Cytochrome c Release momp->cyto_c apoptosis Apoptosis cyto_c->apoptosis

Caption: Signaling pathway for Bax BH3 peptide-induced apoptosis.

b cluster_1 Experimental Workflow peptide Synthesize/Purify Bax BH3 Peptide structure Structural Analysis (Circular Dichroism) peptide->structure binding Binding Assays (Fluorescence Polarization) peptide->binding functional Functional Assays (Cytochrome c Release) peptide->functional data Data Analysis (IC50 / Kd / % Helicity) structure->data binding->data functional->data conclusion Mechanism Elucidation data->conclusion

Caption: Workflow for characterizing Bax BH3 peptide activity.

c cluster_2 Bax Activation Models cluster_indirect Indirect Model cluster_direct Direct Model start Apoptotic Signal bh3_peptide BH3 Peptide (e.g., Bax BH3) start->bh3_peptide bcl2_inh Anti-apoptotic Protein (Bcl-2 / Bcl-xL) bh3_peptide->bcl2_inh Neutralizes bax_mono Monomeric Bax bh3_peptide->bax_mono Binds & Activates bax_seq Sequestered Bax bcl2_inh->bax_seq Inhibits bax_free Free Bax pore Bax Oligomerization & Pore Formation bax_free->pore bax_act Activated Bax bax_act->pore

Caption: Logical relationship of Bax activation models.

References

The Pivotal Role of the Bax BH3 Domain in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (Bcl-2) associated X protein (Bax), a central executioner of the intrinsic apoptotic pathway, undergoes a series of conformational changes and oligomerization to induce mitochondrial outer membrane permeabilization (MOMP), a point of no return in programmed cell death. Crucial to this process is the Bcl-2 homology 3 (BH3) domain of Bax, a short amphipathic alpha-helical segment that acts as a critical death domain. This technical guide provides an in-depth exploration of the multifaceted functions of the Bax BH3 domain, presenting quantitative data on its interactions, detailed experimental methodologies for its study, and visual representations of the key signaling pathways and experimental workflows.

Core Function of the Bax BH3 Domain

The BH3 domain of Bax is integral to a complex network of protein-protein interactions that govern the life or death of a cell. Its primary functions can be categorized into two main, non-mutually exclusive models of Bax activation:

  • The Direct Activation Model: In this model, a subclass of BH3-only proteins, known as "activators" (e.g., tBid, Bim, Puma), directly engage with Bax. This interaction is thought to occur at a site distinct from the canonical BH3-binding groove, inducing a conformational change in Bax that exposes its own BH3 domain.[1][2][3][4][5] This exposed Bax BH3 domain can then interact with the BH3-binding groove of another Bax molecule, initiating homodimerization and subsequent oligomerization, leading to pore formation in the outer mitochondrial membrane.[6][7]

  • The Indirect Activation (or "Displacement") Model: This model posits that anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1) sequester pro-apoptotic "activator" BH3-only proteins, preventing them from directly activating Bax.[1][2][8] Another group of BH3-only proteins, termed "sensitizers" or "derepressors" (e.g., Bad, Noxa), act by binding to the anti-apoptotic proteins, thereby displacing the activator BH3-only proteins.[2][9] Once liberated, the activators can then engage and activate Bax, as described in the direct activation model. Furthermore, anti-apoptotic proteins can also directly bind to and inhibit Bax, and sensitizer BH3-only proteins can displace Bax from this inhibition.[10][11][12]

The consensus in the field is moving towards a unified model where both direct and indirect mechanisms contribute to Bax activation, with the specific context and cellular environment dictating the predominant pathway.[2]

Quantitative Analysis of Bax BH3 Domain Interactions

The affinity of the Bax BH3 domain and BH3-only proteins for other Bcl-2 family members is a critical determinant of apoptotic signaling. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities (Kd) of BH3 Peptides to Anti-Apoptotic Bcl-2 Proteins

BH3 Peptide SourceBinding PartnerDissociation Constant (Kd)Method
BaxBcl-215 nMIsothermal Titration Calorimetry (ITC)
BaxBcl-w23 nMIsothermal Titration Calorimetry (ITC)
BmfBcl-25.2 nMFluorescence Polarization (FP)
BmfBcl-xL5.1 nMFluorescence Polarization (FP)
BmfMcl-1185 nMFluorescence Polarization (FP)
BimBcl-26.1 nMFluorescence Polarization (FP)
BimBcl-xL4.4 nMFluorescence Polarization (FP)
BimMcl-15.8 nMFluorescence Polarization (FP)
Beclin-1Bcl-xL203 ± 6 nMNot Specified

Data compiled from references[12][13][14].

Table 2: Inhibitory Concentrations (IC50) of BH3 Peptides on Bcl-2 Family Interactions

BH3 PeptideInteraction InhibitedIC50 ValueMethod
Bax BH3 (20-mer)Bax/Bcl-215 µMIn vitro interaction assay
Bax BH3 (20-mer)Bax/Bcl-xL9.5 µMIn vitro interaction assay
Bad BH3 (21-mer)Bax/Bcl-xL~5 µMIn vitro interaction assay
BH3-M6Bak-BH3/GST-Bcl-xL1.5 µMFluorescence Polarization Assay
BH3-M6Bim-BH3/GST-Mcl-14.9 µMFluorescence Polarization Assay

Data compiled from references[15][16][17].

Table 3: Affinity (Ki) of Small Molecule BH3 Mimetics for Anti-Apoptotic Bcl-2 Proteins

InhibitorBcl-2 Ki (µM)Bcl-xL Ki (µM)Mcl-1 Ki (µM)
ABT-7370.120.064>20
Gossypol0.283.031.75
TW-370.121.100.26
GX15-0701.114.692.00

Data compiled from reference[18]. Note: These are examples and not an exhaustive list.

Experimental Protocols for Studying Bax BH3 Domain Function

Detailed methodologies are crucial for the accurate investigation of the Bax BH3 domain's role in apoptosis. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Bax Interactions

This protocol is designed to assess the in vivo or in situ interaction between Bax and other proteins, such as anti-apoptotic Bcl-2 members.

Materials:

  • Cell culture expressing proteins of interest

  • IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors) or RIPA buffer. CHAPS-based buffers are often recommended to preserve the native conformation of Bcl-2 family proteins.[19]

  • Primary antibodies specific to the bait protein (e.g., anti-Bax) and control IgG

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (similar to Lysis Buffer but with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in ice-cold IP Lysis Buffer and incubate on ice for 15-30 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh, pre-chilled tube.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: After the final wash, resuspend the beads in Elution Buffer and heat at 95-100°C for 5-10 minutes to release the protein complexes.

  • Analysis: Pellet the beads and analyze the supernatant by SDS-PAGE and Western blotting using antibodies against the potential interacting partners.

Bimolecular Fluorescence Complementation (BiFC) for Visualizing Protein Interactions in Live Cells

BiFC allows for the direct visualization of protein-protein interactions in their native cellular environment.

Materials:

  • Expression vectors encoding the proteins of interest fused to the N- and C-terminal fragments of a fluorescent protein (e.g., Venus or YFP).

  • Mammalian cell line suitable for transfection (e.g., HeLa, HEK293T).

  • Transfection reagent.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Plasmid Construction: Clone the coding sequences of the two proteins of interest into BiFC vectors, creating fusions with the N-terminal (e.g., pVenus-N-ProteinA) and C-terminal (e.g., pVenus-C-ProteinB) fragments of the fluorescent protein.

  • Cell Transfection: Co-transfect the host cells with the two BiFC expression plasmids. Include appropriate negative controls, such as co-transfection of one fusion construct with an empty vector for the other fragment, or with a non-interacting protein fusion.

  • Protein Expression and Complex Formation: Culture the transfected cells for 12-48 hours to allow for protein expression and interaction, leading to the reconstitution of the fluorescent protein.

  • Visualization and Analysis: Image the cells using a fluorescence microscope. The intensity and subcellular localization of the fluorescence signal indicate the extent and location of the protein-protein interaction. For quantitative analysis, the fluorescence intensity can be measured using flow cytometry or image analysis software.[1][2][3][6][20][21][22]

In Vitro Cytochrome c Release Assay

This cell-free assay directly measures the ability of the Bax BH3 domain (as part of the full-length protein or as a peptide) to induce MOMP.

Materials:

  • Isolated mitochondria from a suitable source (e.g., mouse liver, cultured cells).

  • Recombinant Bax protein or synthetic Bax BH3 peptide.

  • Mitochondrial Suspension Buffer (MSB).

  • Spectrophotometer or Western blotting apparatus for cytochrome c detection.

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Incubation: Incubate the isolated mitochondria with recombinant Bax protein or Bax BH3 peptide in MSB at 30°C for a specified time (e.g., 1 hour).[4] Include negative controls (buffer only) and positive controls (e.g., a known inducer of MOMP like tBid).

  • Separation of Mitochondria and Supernatant: Pellet the mitochondria by centrifugation (e.g., 4,000 x g for 5 minutes).

  • Detection of Cytochrome c: Carefully collect the supernatant, which contains the released proteins. The amount of cytochrome c in the supernatant can be quantified by ELISA, spectrophotometry, or, more commonly, by Western blotting using an anti-cytochrome c antibody. The mitochondrial pellet can also be lysed and analyzed to confirm the total amount of cytochrome c.[4][23][24][25]

Visualizing the Role of the Bax BH3 Domain

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the function of the Bax BH3 domain in apoptosis.

Bax_Activation_Pathways cluster_stress Cellular Stress cluster_activation Bax Activation cluster_bh3_only BH3-Only Proteins cluster_anti_apoptotic Anti-Apoptotic Proteins Stress DNA Damage, Growth Factor Deprivation, ER Stress Activators Activators (tBid, Bim, Puma) Stress->Activators Upregulation/ Activation Sensitizers Sensitizers (Bad, Noxa) Stress->Sensitizers Upregulation/ Activation Bax_inactive Inactive Bax (Cytosolic) Bax_active Active Bax (Monomer) Bax_inactive->Bax_active Conformational Change Bax_oligomer Bax Oligomer (Pore) Bax_active->Bax_oligomer Homodimerization & Oligomerization MOM Mitochondrial Outer Membrane Bax_oligomer->MOM Insertion Activators->Bax_inactive Direct Activation (BH3 interaction) Anti_Apoptotic Bcl-2, Bcl-xL, Mcl-1 Sensitizers->Anti_Apoptotic Inhibition Anti_Apoptotic->Bax_active Inhibition Anti_Apoptotic->Activators Sequestration CytoC Cytochrome c Release MOM->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Figure 1: A simplified signaling pathway of Bax activation in apoptosis, illustrating both the direct and indirect models.

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Primary Antibody (e.g., anti-Bax) preclear->ip capture Capture with Protein A/G Beads ip->capture wash1 Wash Beads 1 capture->wash1 wash2 Wash Beads 2 wash1->wash2 wash3 Wash Beads 3 wash2->wash3 elute Elute Protein Complexes wash3->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis end End: Identify Interacting Proteins analysis->end

Figure 2: A workflow diagram for a typical co-immunoprecipitation experiment to identify Bax-interacting proteins.

BiFC_Workflow start Start: Design BiFC Constructs constructs Protein A-Venus(N) Protein B-Venus(C) start->constructs transfection Co-transfect into Mammalian Cells constructs->transfection expression Incubate for Protein Expression and Interaction transfection->expression interaction Protein A and B Interact, Venus Fragments Associate expression->interaction fluorescence Fluorescence Signal Generated interaction->fluorescence analysis Visualize and Quantify Fluorescence fluorescence->analysis end End: Confirm Protein-Protein Interaction in situ analysis->end

Figure 3: A workflow diagram illustrating the principle and steps of a Bimolecular Fluorescence Complementation (BiFC) assay.

Conclusion

The BH3 domain of Bax is a linchpin in the intricate regulation of apoptosis. Its ability to mediate a complex series of protein-protein interactions, governed by precise binding affinities, ultimately determines the fate of the cell. A thorough understanding of the Bax BH3 domain's function, supported by robust quantitative data and detailed experimental methodologies, is paramount for researchers in the field of apoptosis and for professionals involved in the development of novel cancer therapeutics that target this critical cell death pathway. The continued investigation into the nuances of Bax BH3 domain interactions will undoubtedly unveil new opportunities for therapeutic intervention in diseases characterized by deregulated apoptosis.

References

An In-depth Technical Guide to the Bax BH3 Peptide (55-74): Structure, Sequence, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bax BH3 peptide, corresponding to amino acids 55-74 of the human Bax protein. This peptide encompasses the core Bcl-2 homology 3 (BH3) domain, a critical region for mediating protein-protein interactions that govern the intrinsic pathway of apoptosis. Understanding the structure and function of this peptide is paramount for the development of novel therapeutics targeting apoptosis dysregulation in diseases such as cancer.

Core Concepts: The Bax BH3 Domain

The Bcl-2 family of proteins, comprising both pro-apoptotic and anti-apoptotic members, are central regulators of programmed cell death. The pro-apoptotic protein Bax, upon activation, oligomerizes at the mitochondrial outer membrane, leading to its permeabilization and the release of apoptogenic factors like cytochrome c. This process is tightly regulated by interactions with other Bcl-2 family members. The BH3 domain is the primary interaction motif for these proteins. The Bax BH3 peptide (55-74) acts as a functional mimic of the full-length Bax protein's BH3 domain, capable of inducing apoptosis by disrupting the inhibitory interactions between pro-apoptotic and anti-apoptotic proteins.

Sequence and Structural Properties

The Bax BH3 peptide (55-74) is a 20-amino acid peptide with a sequence that is highly conserved across species. In solution, the peptide is largely unstructured; however, upon binding to the hydrophobic groove of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, it adopts a stable α-helical conformation. This induced-fit mechanism is a hallmark of BH3 domain interactions.

Amino Acid Sequence

The primary amino acid sequence of the human Bax BH3 peptide (55-74) is presented in Table 1.

Representation Sequence
One-Letter CodeSTKKLSECLKRIGDELDSNM
Three-Letter CodeSer-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met

Table 1: Amino Acid Sequence of Human Bax BH3 Peptide (55-74)

Quantitative Analysis of Molecular Interactions

The efficacy of the Bax BH3 peptide (55-74) is quantified by its ability to disrupt the binding between Bax and its anti-apoptotic counterparts. The following tables summarize key quantitative data from in vitro binding assays.

Interaction IC50 Value Assay Type
Bax / Bcl-2 Disruption~15 µMIn vitro co-immunoprecipitation assay
Bax / Bcl-xL Disruption~9.5 µMIn vitro co-immunoprecipitation assay

Table 2: IC50 Values for Disruption of Bax Heterodimerization by Bax BH3 Peptide (55-74)

Binding Partner Dissociation Constant (KD) Assay Type
Bcl-2~15 nMIsothermal Titration Calorimetry (ITC)
Bcl-w~23 nMIsothermal Titration Calorimetry (ITC)

Table 3: Binding Affinities of a 36-mer Bax BH3 Peptide to Anti-Apoptotic Proteins [1]

Apoptotic Signaling Pathway

The Bax BH3 peptide (55-74) initiates the intrinsic apoptotic pathway by competitively binding to anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins like Bax and Bak. This leads to their activation, oligomerization, and the subsequent permeabilization of the mitochondrial outer membrane.

Bax_BH3_Signaling_Pathway cluster_peptide Bax BH3 Peptide (55-74) cluster_anti_apoptotic Anti-Apoptotic Proteins cluster_pro_apoptotic Pro-Apoptotic Proteins cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Bax_Peptide Bax BH3 Peptide Bcl2_BclxL Bcl-2 / Bcl-xL Bax_Peptide->Bcl2_BclxL Inhibits Bax_Bak Bax / Bak (Inactive) Bcl2_BclxL->Bax_Bak Inhibits Bax_Bak_Active Bax / Bak (Active & Oligomerized) Bax_Bak->Bax_Bak_Active Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_Active->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_synthesis Peptide Preparation cluster_structural Structural Analysis cluster_binding Binding Affinity cluster_functional Functional Assays cluster_data Data Analysis & Interpretation Peptide_Synthesis Peptide Synthesis & Purification CD_Spectroscopy Circular Dichroism Spectroscopy Peptide_Synthesis->CD_Spectroscopy Binding_Assay Binding Assays (e.g., FPA, ITC) Peptide_Synthesis->Binding_Assay Co_IP Co-Immunoprecipitation (Disruption of Interaction) Peptide_Synthesis->Co_IP Cytochrome_c_Assay Cytochrome c Release Assay Peptide_Synthesis->Cytochrome_c_Assay Cell_Death_Assay Cell-Based Apoptosis Assay (e.g., Caspase Activation) Peptide_Synthesis->Cell_Death_Assay Data_Analysis Data Analysis (IC50, KD, etc.) CD_Spectroscopy->Data_Analysis Binding_Assay->Data_Analysis Co_IP->Data_Analysis Cytochrome_c_Assay->Data_Analysis Cell_Death_Assay->Data_Analysis Conclusion Conclusion on Peptide Efficacy and Mechanism Data_Analysis->Conclusion

References

The Bax BH3 Peptide: A Technical Guide to its Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The regulation of apoptosis is a cornerstone of multicellular life, and its dysregulation is a hallmark of diseases such as cancer. Central to this process is the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro- and anti-apoptotic members. The pro-apoptotic protein Bax, upon activation, triggers mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic pathway. A pivotal discovery in this field was the identification of the Bcl-2 Homology 3 (BH3) domain, a short helical segment that functions as a "death domain." This guide provides a comprehensive technical overview of the discovery and history of the Bax BH3 peptide, a synthetic molecule derived from this critical domain. We detail the seminal research that established its function, its mechanism of action, and its utility as a powerful tool for research and a foundation for therapeutic development. This document includes quantitative binding data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The story of the Bax BH3 peptide begins with the broader discovery of the Bcl-2 protein family. Initially identified as an oncogene in follicular lymphoma, Bcl-2 was found to promote cell survival rather than proliferation. This paradigm-shifting discovery opened the door to understanding apoptosis as a genetically controlled process.

Subsequent research led to the identification of a growing family of Bcl-2-related proteins with either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) functions. Sequence alignments of these proteins revealed conserved regions termed Bcl-2 Homology (BH) domains. While BH1 and BH2 domains were initially described, their roles in mediating the intricate protein-protein interactions within the family were not fully understood.

A critical breakthrough came in 1996 from the laboratory of Stanley Korsmeyer. Using yeast two-hybrid and in vitro interaction assays, Zha et al. mapped the essential region in the Bax protein required for both its self-association (homodimerization) and its binding to Bcl-2 (heterodimerization).[1] This region, distinct from the previously known BH1 and BH2 domains, was a stretch of amino acids that shared homology with other family members and was termed the BH3 domain .[1] Deletion of this domain completely abolished the ability of Bax to dimerize and, crucially, to promote apoptosis.[1] This work firmly established the BH3 domain as an essential mediator of both protein interaction and pro-apoptotic function.

The concept was further solidified by the discovery of "BH3-only" proteins (e.g., Bid, Bim, Puma), which share homology with the Bcl-2 family exclusively in the BH3 domain. These proteins act as upstream sentinels of cellular stress, initiating apoptosis by engaging other Bcl-2 family members via their BH3 domains. This led to the hypothesis that the BH3 domain could function as a minimal death domain, a concept confirmed when synthetic peptides corresponding to the BH3 domains of proteins like Bak and Bax were shown to be sufficient to induce apoptosis.

Mechanism of Action: The Direct Activation Model

The Bax BH3 peptide exerts its pro-apoptotic function primarily through the "direct activation model." In healthy cells, Bax exists as an inactive monomer, with its own BH3 domain sequestered within a hydrophobic pocket. The direct activation model posits that specific "activator" BH3 domains, including that of Bax itself, can bind to a trigger site on the inactive Bax monomer. This binding event induces a profound conformational change, exposing the Bax BH3 domain. This newly exposed domain can then engage in auto-activation, binding to another inactive Bax monomer, thus propagating the activation signal.[2] Activated Bax then translocates to the mitochondrial outer membrane, where it oligomerizes to form pores, leading to MOMP and the release of cytochrome c, which ultimately triggers the caspase cascade and cell death.

Bax_Activation_Pathway cluster_activation Activation Phase cluster_membrane Mitochondrial Outer Membrane cluster_apoptosis Apoptotic Cascade Bax_BH3_Peptide Bax BH3 Peptide (Activator) Inactive_Bax Inactive Monomeric Bax (Cytosolic) Bax_BH3_Peptide->Inactive_Bax Binds to Trigger Site Active_Bax Activated Bax (BH3 Exposed) Inactive_Bax->Active_Bax Conformational Change Bax_Oligomer Bax Oligomerization & Pore Formation Active_Bax->Bax_Oligomer Translocation & Insertion Cytochrome_C Cytochrome c Release Bax_Oligomer->Cytochrome_C Induces Apoptosis Apoptosis Cytochrome_C->Apoptosis Initiates

Caption: The direct activation model of Bax by the Bax BH3 peptide.

Quantitative Data: Binding Affinities

The interaction between BH3 domains and the hydrophobic groove of other Bcl-2 family members is central to their function. The affinity of these interactions determines the specificity and potency of the apoptotic signal. The table below summarizes quantitative data for the binding of the Bax BH3 peptide to various anti-apoptotic Bcl-2 family proteins.

Interacting Proteins (Peptide : Protein)Binding Affinity (Kd or EC50)Assay Method
Bax BH3 : Bcl-xL~145 nM (Kd)Fluorescence Polarization
Bax BH3 : Bcl-B~40 nM (EC50)Fluorescence Polarization Assay (FPA)
Bax BH3 : Bfl-1Moderate BindingFluorescence Polarization Assay (FPA)
Bax BH3 : Bcl-2Moderate BindingFluorescence Polarization Assay (FPA)
Bax BH3 : Mcl-1Background Binding OnlyFluorescence Polarization Assay (FPA)

Data compiled from multiple sources. Affinities can vary based on specific peptide length, modifications, and assay conditions. "Moderate Binding" indicates a measurable interaction, though specific affinity values were not provided in the source material.[3][4]

Key Experimental Protocols

Bax BH3 Peptide Synthesis

Synthetic Bax BH3 peptides are typically produced via automated Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Principle: The peptide is assembled sequentially from C-terminus to N-terminus on an insoluble resin support. The N-terminus of each incoming amino acid is protected by an acid-labile Fmoc group, which is removed before the next coupling cycle.

Methodology:

  • Resin Selection and Preparation:

    • For a C-terminal amide, a Rink Amide resin is commonly used.

    • The resin is placed in a reaction vessel and swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 1 hour to expose the reactive sites.[2][5]

  • First Amino Acid Loading (if starting with pre-loaded resin, skip to step 3):

    • The Fmoc group is removed from the resin's linker using a 20% solution of piperidine in DMF.

    • The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF.

    • The activated amino acid solution is added to the deprotected resin and allowed to react for 1-4 hours to form a covalent bond.

  • Elongation Cycle (Repeated for each amino acid):

    • Deprotection: The Fmoc group on the N-terminus of the resin-bound peptide is removed by treating with 20% piperidine in DMF for 10-20 minutes. The resin is then thoroughly washed with DMF.

    • Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with a coupling reagent and base.

    • The activated amino acid solution is added to the resin and allowed to react until coupling is complete (typically 1-2 hours). A colorimetric test (e.g., Kaiser test) can be used to confirm the absence of free primary amines.

    • The resin is washed thoroughly with DMF to remove excess reagents.

  • Cleavage and Deprotection:

    • Once the sequence is complete, the resin is washed with dichloromethane (DCM) and dried.

    • The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] This reaction proceeds for 2-3 hours at room temperature.

  • Purification and Verification:

    • The TFA is evaporated, and the crude peptide is precipitated and washed with cold diethyl ether.

    • The peptide is dissolved in a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Peptide_Synthesis_Workflow Start Start: Swell Resin in DMF Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Activated AA, Base, DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Last Amino Acid? Wash2->Loop Loop->Deprotection No Cleavage 3. Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage Yes Purification 4. RP-HPLC Purification Cleavage->Purification Verification 5. Mass Spec Verification Purification->Verification End End: Lyophilized Peptide Verification->End

Caption: Workflow for Fmoc solid-phase peptide synthesis (SPPS).

Binding Assay: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures real-time changes in the refractive index at the surface of a sensor chip, which is proportional to the mass change as an analyte in solution binds to a ligand immobilized on the chip surface.

Methodology:

  • Sensor Chip and Ligand Preparation:

    • Select an appropriate sensor chip (e.g., CM5, which has a carboxymethylated dextran surface).

    • Prepare the ligand (e.g., purified recombinant Bcl-xL protein) in a buffer of appropriate pH for immobilization (typically a low-ionic-strength buffer like 10 mM sodium acetate, pH 4.0-5.5).

    • Prepare the analyte (Bax BH3 peptide) in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).

  • Ligand Immobilization (Amine Coupling):

    • Activation: Activate the sensor surface by injecting a mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) to create reactive NHS esters.

    • Immobilization: Inject the prepared ligand over the activated surface. The primary amines on the protein will react with the NHS esters, forming stable amide bonds.

    • Deactivation: Inject ethanolamine-HCl to quench any remaining reactive esters on the surface.

    • A reference flow cell is typically prepared similarly but without the ligand to allow for background signal subtraction.

  • Analyte Binding Measurement:

    • Association: Inject the prepared analyte (Bax BH3 peptide) at a constant flow rate over both the ligand and reference flow cells for a defined period. Binding is observed as an increase in resonance units (RU).

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as the peptide dissociates from the ligand.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to strip the remaining bound analyte from the ligand, returning the surface to its baseline state for the next injection.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Functional Assay: Cytochrome c Release from Isolated Mitochondria

Principle: A key functional consequence of Bax activation is MOMP. This assay directly measures the ability of the Bax BH3 peptide to induce the release of cytochrome c from isolated, intact mitochondria.

Methodology:

  • Mitochondria Isolation:

    • Harvest cultured cells (e.g., HeLa or Jurkat) and wash with ice-cold PBS.

    • Resuspend the cell pellet in an ice-cold mitochondria isolation buffer (MIB, typically containing sucrose or mannitol, HEPES, and EGTA).

    • Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle to disrupt the plasma membrane while leaving mitochondria intact.[6]

    • Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g) to pellet nuclei and unbroken cells, followed by a high-speed spin (e.g., 10,000 x g) of the supernatant to pellet the mitochondria.[6]

    • Wash the mitochondrial pellet and resuspend it in a reaction buffer (RB). Determine the protein concentration using a standard assay (e.g., BCA).

  • Cytochrome c Release Reaction:

    • Aliquot a fixed amount of mitochondria (e.g., 25-50 µg) into microcentrifuge tubes on ice.

    • Add varying concentrations of the Bax BH3 peptide (and appropriate controls, such as a scrambled peptide or buffer alone) to the tubes.

    • Incubate the reactions at 30°C for 30-60 minutes to allow for Bax activation and cytochrome c release.[6]

  • Separation of Fractions:

    • Pellet the mitochondria by centrifuging at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.[6]

    • Carefully collect the supernatant, which contains the cytosolic fraction (including any released cytochrome c).

    • The pellet contains the mitochondria.

  • Detection and Quantification:

    • Analyze both the supernatant and the mitochondrial pellet fractions for cytochrome c content.

    • Western Blotting: Resolve the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-cytochrome c antibody. The amount of cytochrome c in the supernatant relative to the pellet indicates the extent of release.

    • ELISA: Use a quantitative ELISA kit to measure the concentration of cytochrome c in the supernatant.

Conclusion

The discovery of the Bax BH3 domain was a seminal moment in apoptosis research, crystallizing our understanding of how Bcl-2 family proteins interact to control cell fate. The development and study of synthetic Bax BH3 peptides provided direct evidence for the "death domain" concept and were instrumental in elucidating the direct activation model of Bax oligomerization. Today, these peptides remain indispensable tools for probing the intricacies of mitochondrial apoptosis. Furthermore, the structural and functional knowledge gained from the Bax BH3 peptide has provided a critical blueprint for the development of a new class of anti-cancer drugs known as "BH3 mimetics," which aim to mimic the function of these peptides to selectively trigger apoptosis in tumor cells. The history of the Bax BH3 peptide is a testament to the power of reductionist biochemical approaches in unraveling complex biological pathways and paving the way for novel therapeutic strategies.

References

The Tipping Point of Apoptosis: An In-depth Guide to the Bax BH3 Domain's Role in Mitochondrial Outer Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bcl-2-associated X protein (Bax) is a pivotal regulator of the intrinsic "mitochondrial" pathway of apoptosis. Its activation and subsequent permeabilization of the mitochondrial outer membrane (MOMP) represent a critical point of no return in the cascade of events leading to programmed cell death. Central to this process is the Bcl-2 homology 3 (BH3) domain of Bax, a short amphipathic alpha-helix that acts as a crucial death signal. This technical guide provides a comprehensive overview of the multifaceted role of the Bax BH3 domain in MOMP, detailing the molecular interactions, conformational changes, and oligomerization processes that culminate in the release of pro-apoptotic factors from the mitochondria. We present quantitative data on protein-protein interactions, detailed experimental protocols for studying Bax activation, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this critical apoptotic mechanism and inform therapeutic strategies targeting this pathway.

The Bcl-2 Family and the Central Role of Bax

The B-cell lymphoma 2 (Bcl-2) family of proteins are the primary regulators of the intrinsic apoptotic pathway.[1][2] This family is comprised of three functionally distinct subfamilies: the anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic multi-domain effectors (Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma, Bad, Noxa).[1] The interplay between these proteins dictates the cell's fate, with the balance tipping towards apoptosis when the pro-apoptotic signals overwhelm the anti-apoptotic defenses.

In healthy cells, Bax is predominantly found as a soluble, inactive monomer in the cytosol.[3] Upon receiving an apoptotic stimulus, Bax undergoes a series of conformational changes, translocates to the mitochondrial outer membrane, and oligomerizes to form pores, leading to MOMP.[3][4] This permeabilization allows for the release of intermembrane space proteins, such as cytochrome c, which in turn activate caspases and execute the apoptotic program. The BH3 domain of Bax is indispensable for these pro-apoptotic functions.

The Bax BH3 Domain: A Nexus of Pro-Apoptotic Signaling

The BH3 domain is a conserved sequence of amino acids that forms an amphipathic α-helix.[5] In its inactive state, the Bax BH3 domain is sequestered within a hydrophobic pocket of the protein.[6] Apoptotic signals trigger a conformational change that exposes the BH3 domain, allowing it to interact with other Bcl-2 family members.

Models of Bax Activation via the BH3 Domain

Two primary, non-mutually exclusive models describe how BH3-only proteins initiate Bax activation:

  • The Direct Activation Model: In this model, a subclass of "activator" BH3-only proteins (e.g., tBid, Bim) directly bind to a trigger site on Bax, inducing a conformational change that exposes the Bax BH3 domain.[2][6] This exposed BH3 domain can then engage in interactions that lead to Bax oligomerization.

  • The Indirect (or Displacement) Model: This model posits that anti-apoptotic Bcl-2 proteins sequester "activator" BH3-only proteins, preventing them from directly activating Bax. "Sensitizer" BH3-only proteins (e.g., Bad, Noxa) promote apoptosis by binding to the anti-apoptotic Bcl-2 proteins, thereby displacing the "activator" BH3-only proteins, which are then free to activate Bax.[6]

Recent evidence suggests a unified model where both mechanisms contribute to Bax activation. Anti-apoptotic proteins can sequester both activator BH3-only proteins and spontaneously activated Bax, and sensitizer BH3-only proteins can liberate these activators to amplify the apoptotic signal.

Conformational Changes and Exposure of the Bax BH3 Domain

The activation of Bax is a multi-step process involving significant structural rearrangements:

  • Initial Triggering: An activator BH3-only protein binds to a hydrophobic groove on Bax, initiating a conformational change.[3][5]

  • N- and C-terminal Rearrangements: This initial interaction leads to the displacement of the N-terminal α1-helix and the C-terminal α9-helix.[2][7] The dislodged C-terminal helix acts as a mitochondrial anchor, facilitating the translocation of Bax from the cytosol to the outer mitochondrial membrane.[7]

  • BH3 Domain Exposure: These rearrangements culminate in the exposure of Bax's own BH3 domain.[3] This exposed BH3 domain is now available to interact with other Bax molecules, driving the process of oligomerization.

Quantitative Analysis of Bax BH3 Domain Interactions

The affinity of the Bax BH3 domain for other Bcl-2 family members is a critical determinant of its function. The following table summarizes key binding affinities (dissociation constants, Kd) for these interactions.

Interacting PartnerBax Domain/PeptideBinding Affinity (Kd)MethodReference
Bcl-2Bax BH3 peptide (36-mer)~2 µMIsothermal Titration Calorimetry (ITC)[1]
Bcl-xLBax BH3 peptideNot specifiedNot specified
Mcl-1Bax BH3 peptideNot specifiedNot specified
Activated Monomeric BaxFull-length Bax~2 µMIsothermal Titration Calorimetry (ITC)[1]
BimFull-length Bak260 nMSurface Plasmon Resonance (SPR)[8]
tBidFull-length BakBinding observedSurface Plasmon Resonance (SPR)[8]
BadFull-length BakNo binding observedSurface Plasmon Resonance (SPR)[8]
NoxaFull-length BakBinding observedSurface Plasmon Resonance (SPR)[8]

Bax Oligomerization and Pore Formation

Once activated and localized to the mitochondrial outer membrane, Bax monomers undergo a series of oligomerization steps to form pores that permeabilize the membrane.

  • Dimerization: The exposed BH3 domain of one activated Bax molecule binds to the hydrophobic groove of another activated Bax molecule, forming a symmetric BH3:groove homodimer.[9] This dimerization is a nucleation event for the formation of higher-order oligomers.[9]

  • Higher-Order Oligomerization: These dimers then assemble into larger oligomeric complexes, such as rings and arcs, which are capable of forming pores in the membrane.[9] The stoichiometry of these oligomers can vary.

  • Pore Formation: The exact nature of the Bax pore is still under investigation, with evidence supporting both proteinaceous pores (formed entirely by Bax) and lipidic pores (where Bax perturbs the lipid bilayer to create an opening).

Experimental Protocols for Studying Bax BH3 Domain Function

Fluorescence Microscopy for Bax Activation and Translocation

This protocol allows for the visualization of Bax activation (via conformational change-specific antibodies) and its translocation to the mitochondria.

Materials:

  • Cells of interest cultured on glass coverslips

  • Apoptotic stimulus (e.g., staurosporine, etoposide)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against activated Bax (e.g., 6A7 clone)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with the desired apoptotic stimulus for the appropriate time. A vehicle-treated control should be included.

  • Mitochondrial Staining: Incubate cells with MitoTracker Red CMXRos according to the manufacturer's instructions to label mitochondria.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with the primary antibody against activated Bax diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash cells with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash cells with PBS, mount the coverslips onto glass slides using mounting medium, and image using a confocal microscope. Co-localization of the activated Bax signal with the mitochondrial stain indicates translocation.

Liposome Permeabilization Assay

This cell-free assay reconstitutes Bax-mediated membrane permeabilization in artificial lipid vesicles (liposomes).

Materials:

  • Lipids (e.g., a mixture mimicking the mitochondrial outer membrane)

  • Fluorescent dye (e.g., carboxyfluorescein) and quencher

  • Size-exclusion chromatography column

  • Recombinant Bax protein

  • Activator BH3-only protein or peptide (e.g., tBid)

  • Fluorometer

Procedure:

  • Liposome Preparation: Prepare liposomes containing the fluorescent dye and quencher by methods such as extrusion or sonication. Remove unencapsulated dye by size-exclusion chromatography.

  • Reaction Setup: In a fluorometer cuvette, combine the liposomes, recombinant Bax, and buffer.

  • Initiation of Permeabilization: Add the activator BH3-only protein or peptide to initiate Bax activation and membrane permeabilization.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. As the liposomes are permeabilized, the dye is released and de-quenched, resulting in an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the rate of membrane permeabilization.

  • Data Analysis: The fluorescence signal can be normalized to the maximum fluorescence achieved by lysing the liposomes with a detergent.

Co-Immunoprecipitation of Bax and Bcl-2 Family Proteins

This technique is used to assess the interaction between Bax and other proteins, such as anti-apoptotic Bcl-2 members.

Materials:

  • Cell lysate

  • Immunoprecipitation (IP) buffer (e.g., CHAPS-based buffer to preserve native interactions)

  • Primary antibody against the protein of interest (e.g., anti-Bax)

  • Protein A/G-coupled beads (e.g., agarose or magnetic)

  • Wash buffer

  • SDS-PAGE sample buffer

  • Western blotting reagents and antibodies for detection

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing IP buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins and denature them for electrophoresis.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the protein of interest and its putative binding partners.

Visualizing the Molecular Pathways

Signaling Pathway of Bax Activation

Bax_Activation_Pathway cluster_stimulus Apoptotic Stimuli cluster_bax Bax Activation DNA_Damage DNA Damage Puma Puma DNA_Damage->Puma Growth_Factor_Withdrawal Growth Factor Withdrawal Bim Bim Growth_Factor_Withdrawal->Bim ER_Stress ER Stress Noxa Noxa ER_Stress->Noxa Mcl1 Mcl-1 Noxa->Mcl1 Inhibits Inactive_Bax Inactive Bax (Cytosolic) Bim->Inactive_Bax Directly Activates tBid tBid tBid->Inactive_Bax Directly Activates Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits BclxL Bcl-xL Bad->BclxL Inhibits Bcl2->Bim Sequesters BclxL->tBid Sequesters Active_Bax_Monomer Active Bax Monomer (Mitochondrial) Inactive_Bax->Active_Bax_Monomer Conformational Change & Translocation Bax_Oligomer Bax Oligomer (Pore Formation) Active_Bax_Monomer->Bax_Oligomer Oligomerization MOMP MOMP Bax_Oligomer->MOMP CoIP_Workflow Start Start: Cell Culture Cell_Lysis Cell Lysis (Non-denaturing buffer) Start->Cell_Lysis Pre_Clearing Pre-Clearing (with Protein A/G beads) Cell_Lysis->Pre_Clearing Immunoprecipitation Immunoprecipitation (with anti-Bax antibody) Pre_Clearing->Immunoprecipitation Immune_Complex_Capture Immune Complex Capture (with Protein A/G beads) Immunoprecipitation->Immune_Complex_Capture Washing Washing Steps (to remove non-specific binding) Immune_Complex_Capture->Washing Elution Elution (with SDS-PAGE buffer) Washing->Elution Analysis Analysis by Western Blot (Probe for Bax and Bcl-xL) Elution->Analysis End End: Interaction Confirmed/Refuted Analysis->End

References

An In-depth Technical Guide to the Intrinsic Apoptosis Pathway and the Therapeutic Potential of Bax BH3 Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intrinsic apoptosis pathway, with a specific focus on the pro-apoptotic protein Bax and the therapeutic promise of peptides derived from its BH3 domain. It is designed to be a valuable resource for researchers and professionals involved in apoptosis research and the development of novel cancer therapeutics.

The Intrinsic Apoptosis Pathway: A Cellular Self-Destruct Mechanism

The intrinsic, or mitochondrial, pathway of apoptosis is a fundamental process of programmed cell death essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] This pathway is initiated by a variety of intracellular stress signals, including DNA damage, oxidative stress, and growth factor deprivation.[2][3] A key event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][4]

The Bcl-2 family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further subdivided into the "multi-domain" effectors (Bax and Bak) and the "BH3-only" proteins (e.g., Bid, Bim, Bad, Puma, Noxa).[5] In healthy cells, the anti-apoptotic proteins sequester the effector proteins, preventing their activation.[6] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins, liberating Bax and Bak to initiate apoptosis.[5][7]

Activated Bax and Bak undergo a conformational change, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[8][9] This permeabilization results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[10][11]

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization into a heptameric wheel-like structure known as the apoptosome.[12][13][14][15] The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[12][13][14] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7.[16][17] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[16][17]

Intrinsic Apoptosis Pathway stress Cellular Stress (e.g., DNA damage) bh3_only BH3-only Proteins (e.g., Bid, Bim) stress->bh3_only bcl2_anti Anti-apoptotic Bcl-2 Proteins (e.g., Bcl-2, Bcl-xL) bh3_only->bcl2_anti Inhibits bax_bak Bax / Bak bh3_only->bax_bak Activates bcl2_anti->bax_bak Inhibits bax_active Activated Bax/Bak (Oligomerization) bax_bak->bax_active mitochondrion Mitochondrion bax_active->mitochondrion Pore Formation cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activates pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Cleaves caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Diagram 1: The Intrinsic Apoptosis Signaling Pathway.

The Central Role of Bax and its BH3 Domain

Bax, a pro-apoptotic member of the Bcl-2 family, is a key executioner of the intrinsic apoptotic pathway.[8][9] In healthy cells, Bax primarily resides in the cytosol in a monomeric and inactive conformation.[8] Upon receiving an apoptotic signal, Bax undergoes a significant conformational change, leading to its translocation to the outer mitochondrial membrane.[8]

This activation of Bax can be triggered by direct interaction with activator BH3-only proteins, such as tBid and Bim.[18][19] The BH3 (Bcl-2 Homology 3) domain is a conserved amphipathic alpha-helical region that is crucial for the pro-apoptotic function of these proteins.[20][21][22] The BH3 domain of an activator protein binds to a hydrophobic groove on the surface of Bax, inducing a conformational change that exposes the BH3 domain of Bax itself.[23][24] This exposed Bax BH3 domain can then interact with other Bax molecules, leading to a cascade of Bax activation and oligomerization.[23][24]

The oligomerized Bax proteins form pores in the outer mitochondrial membrane, leading to MOMP and the release of cytochrome c.[25][26][27][28] The precise nature of these pores is still under investigation, with evidence supporting both protein-lined channels and lipidic pores.[26]

Bax BH3 Peptides: Mimicking Nature's Kill Switch for Cancer Therapy

The critical role of the BH3 domain in initiating apoptosis has made it an attractive target for the development of novel anti-cancer therapies. The strategy involves the design of small molecules or peptides that mimic the action of BH3-only proteins. These "BH3 mimetics" can either directly activate Bax or inhibit the anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells.

Peptides derived from the BH3 domain of Bax have shown significant promise as pro-apoptotic agents.[29][30] These Bax BH3 peptides can directly bind to and activate Bax, inducing its oligomerization and subsequent permeabilization of the mitochondrial membrane.[29] Furthermore, Bax BH3 peptides can also bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins like Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and sensitizing cells to apoptosis.[24][29][31]

The dual mechanism of action of Bax BH3 peptides – direct activation of Bax and inhibition of anti-apoptotic proteins – makes them potent inducers of apoptosis.[29] This has led to the development of stabilized alpha-helical BH3 (SAHB) peptides and other modified peptides with improved cell permeability and biological activity.

Quantitative Analysis of Bax BH3 Peptide Interactions

The efficacy of Bax BH3 peptides and other BH3 mimetics is determined by their binding affinity for different Bcl-2 family members and their ability to induce apoptosis. This section provides a summary of key quantitative data in structured tables.

Table 1: Binding Affinities (Kd) of BH3 Peptides for Anti-Apoptotic Bcl-2 Proteins

BH3 PeptideTarget ProteinBinding Affinity (Kd, nM)Reference
Bmf BH3Bcl-25.2[27]
Bmf BH3Bcl-xL5.1[27]
Bmf BH3Mcl-1185[27]
Bim BH3Bcl-26.1[27]
Bim BH3Bcl-xL4.4[27]
Bim BH3Mcl-15.8[27]
Beclin-1 BH3Bcl-xL203[14]
Bax BH3Bcl-xL145[14]
Bak BH3Bcl-xL40[14]
Bad BH3Bcl-xL10[14]
MS1 (designed)Mcl-1≤ 2[25]
NoxaA BH3Mcl-146[25]

Table 2: Potency of BH3 Peptides and Mimetics in Inducing Apoptosis

Compound/PeptideCell LineAssayPotency (IC50/EC50)Reference
Bax BH3 peptideJurkatCytochrome c release~15 µM (for inhibiting Bax/Bcl-2 interaction)[24][31]
Bax BH3 peptideJurkatCytochrome c release~9.5 µM (for inhibiting Bax/Bcl-xL interaction)[24][31]
MS1 peptideMcl-1 dependent cell linesBH3 profiling~3 µM[25]
OICR766ALiposome permeabilizationBax activation~0.1 µM[32]
ABT-737VariousCell viabilityVaries (dependent on Mcl-1 levels)[6]

Key Experimental Methodologies

This section provides detailed protocols for key experiments used to study the intrinsic apoptosis pathway and the effects of Bax BH3 peptides.

Fluorescence Polarization (FP) Assay for Protein-Protein Interaction

This assay is used to measure the binding affinity between a fluorescently labeled peptide (e.g., FITC-Bax BH3) and a larger protein (e.g., Bcl-xL).

  • Principle: The polarization of fluorescence emitted by a small, fluorescently labeled molecule is low due to its rapid tumbling in solution. Upon binding to a larger molecule, the tumbling rate of the complex is significantly slower, resulting in a higher fluorescence polarization.

  • Protocol:

    • Prepare a solution of the fluorescently labeled BH3 peptide at a constant concentration (e.g., 1-5 nM) in a suitable assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

    • Serially dilute the unlabeled protein of interest (e.g., Bcl-xL) in the assay buffer.

    • Mix the labeled peptide with each dilution of the protein in a microplate.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

    • Plot the fluorescence polarization values against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

FP Assay Workflow start Start prepare_reagents Prepare Fluorescent BH3 Peptide and Unlabeled Protein start->prepare_reagents mix Mix Peptide and Protein Dilutions in Microplate prepare_reagents->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Plot Data and Calculate Kd measure->analyze end End analyze->end

Diagram 2: Workflow for a Fluorescence Polarization Assay.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of Bax BH3 peptides on cancer cells.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8][9][11]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

    • Treat the cells with various concentrations of the Bax BH3 peptide for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[11]

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Cytochrome c Release Assay (Western Blot)

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

  • Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in the cytosolic fraction is then detected by Western blotting.

  • Protocol:

    • Treat cells with the Bax BH3 peptide to induce apoptosis.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a digitonin-based lysis buffer that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

    • Centrifuge the lysate to pellet the mitochondria. The supernatant represents the cytosolic fraction.

    • Lyse the mitochondrial pellet with a stronger detergent-based buffer to release the mitochondrial proteins.

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

    • Separate the proteins from both fractions by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

    • Use loading controls for each fraction (e.g., GAPDH for cytosol and COX IV for mitochondria) to ensure equal protein loading.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, to confirm apoptosis induction.

  • Principle: A fluorogenic or colorimetric substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3) is used. Cleavage of the substrate by active caspases releases a fluorescent or colored molecule that can be quantified.[10]

  • Protocol:

    • Treat cells with the Bax BH3 peptide to induce apoptosis.

    • Lyse the cells to release the cellular contents, including active caspases.

    • Add the caspase substrate to the cell lysate.

    • Incubate at 37°C for a specified time.

    • Measure the fluorescence or absorbance using a plate reader.

    • Quantify the caspase activity relative to a standard curve or as a fold-change compared to untreated controls.

Bax Oligomerization Assay (Cross-linking)

This assay is used to visualize the formation of Bax oligomers upon apoptosis induction.

  • Principle: Cells are treated with a chemical cross-linker that covalently links proteins that are in close proximity. The formation of higher molecular weight Bax species (dimers, trimers, etc.) is then detected by Western blotting.

  • Protocol:

    • Treat cells with the Bax BH3 peptide.

    • Harvest the cells and lyse them in a suitable buffer.

    • Add a cross-linking agent, such as disuccinimidyl suberate (DSS) or dithiobis(succinimidyl propionate) (DSP), to the cell lysate and incubate.

    • Quench the cross-linking reaction.

    • Separate the proteins by SDS-PAGE under non-reducing conditions (if using a reducible cross-linker like DSP) or reducing conditions.

    • Perform a Western blot using an anti-Bax antibody to detect the monomeric and oligomeric forms of Bax.

Liposome Permeabilization Assay

This in vitro assay assesses the ability of Bax (activated by BH3 peptides) to permeabilize lipid membranes.

  • Principle: Liposomes are prepared with a fluorescent dye encapsulated at a self-quenching concentration. Permeabilization of the liposome membrane by Bax leads to the release and dilution of the dye, resulting in an increase in fluorescence.[12]

  • Protocol:

    • Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX).[32][26]

    • Incubate recombinant Bax protein with the liposomes in the presence or absence of the Bax BH3 peptide.

    • Monitor the increase in fluorescence over time using a fluorometer.

    • The rate and extent of fluorescence increase are indicative of the membrane permeabilization activity of Bax.

Experimental Assays topic Studying Bax BH3 Peptide-Induced Apoptosis binding Binding to Bcl-2 Proteins topic->binding cell_death Induction of Cell Death topic->cell_death pathway_activation Apoptotic Pathway Activation topic->pathway_activation bax_function Direct Bax Function topic->bax_function fp_assay Fluorescence Polarization Assay binding->fp_assay mtt_assay MTT Cell Viability Assay cell_death->mtt_assay cyto_c_assay Cytochrome c Release Assay pathway_activation->cyto_c_assay caspase_assay Caspase Activity Assay pathway_activation->caspase_assay oligomer_assay Bax Oligomerization Assay bax_function->oligomer_assay liposome_assay Liposome Permeabilization Assay bax_function->liposome_assay

Diagram 3: Key Experimental Assays in Bax BH3 Peptide Research.

This guide provides a foundational understanding of the intrinsic apoptosis pathway and the therapeutic targeting of Bax with BH3 peptides. The provided data and protocols serve as a starting point for researchers to design and execute experiments in this exciting and rapidly evolving field of cancer research.

References

Methodological & Application

Application Notes: Inducing Apoptosis in Cell Culture with Bax BH3 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins).[1][2] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of cell death. Upon receiving an apoptotic stimulus, BH3-only proteins are activated and either directly activate Bax and Bak or neutralize the anti-apoptotic proteins.[1][3] This leads to the oligomerization of Bax and Bak on the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). MOMP is a crucial step, resulting in the release of apoptogenic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade and executes apoptosis.[1][4]

Peptides derived from the BH3 domain of pro-apoptotic proteins, such as the Bax BH3 peptide, have been developed as tools to directly induce apoptosis.[4][5] These peptides mimic the function of BH3-only proteins, making them valuable for studying the apoptotic machinery and for developing potential anti-cancer therapeutics, especially in tumors where anti-apoptotic Bcl-2 family members are overexpressed.[2][6]

Mechanism of Action

The Bax BH3 peptide induces apoptosis through a dual mechanism:

  • Direct Activation of Bax/Bak: The peptide can directly interact with and activate pro-apoptotic proteins like Bax and Bak, causing them to change conformation, oligomerize, and form pores in the mitochondrial outer membrane.[7][8]

  • Antagonism of Anti-Apoptotic Proteins: The peptide can bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, preventing them from inhibiting Bax and Bak.[4][7][9] This "sensitizes" the cell to apoptotic stimuli by liberating the executioner proteins.

This direct targeting of the core apoptotic machinery allows the Bax BH3 peptide to bypass upstream signaling defects and potently trigger cell death.[10]

Cell Permeability

A significant challenge in using peptides for intracellular applications is their limited ability to cross the plasma membrane. To overcome this, Bax BH3 peptides are often synthesized with a cell-penetrating peptide (CPP) tag. Common CPPs include:

  • Antennapedia (Ant) homeodomain: A 16-amino acid sequence derived from the Drosophila Antennapedia protein.[4][11]

  • Oligo-arginine tags (e.g., r8): A short chain of D-isomer arginine residues that facilitates cellular uptake.[10]

These modifications are crucial for the peptide's efficacy in whole-cell experiments.[4]

Quantitative Data Summary

The efficacy of Bax BH3 peptides can vary depending on the specific peptide sequence, cell line, and experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Effective Concentrations of Bax and Related BH3 Peptides for Inducing Apoptosis

PeptideCell LineConcentration (µM)Effect Observed
Ant-Bax BH3HL-605 - 25Caspase-3 and PARP cleavage after 12 hours
Bax BH3JurkatNot specifiedInduced cell death, similar potency in Bcl-2 overexpressing cells
Cell-permeable Bak BH3CCRF-CEM20Significant decrease in cell viability after 12 hours
r8-BidBH3 / r8-BadBH3Neuroblastoma10 - 20Potent induction of apoptosis
Bax BH3 (in vitro)Isolated Mitochondria0.1 - 60Cytochrome c release

Data compiled from references:[4][5][6][10][12]

Table 2: IC50 Values for Bax BH3 Peptide in Disrupting Protein-Protein Interactions

Interaction DisruptedIC50 Value (µM)
Bax / Bcl-215
Bax / Bcl-xL9.5

Data from in vitro assays.[5]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action and a typical experimental workflow for using Bax BH3 peptide.

G Bax BH3 Peptide-Induced Apoptosis Pathway cluster_0 Cytosol cluster_1 Mitochondrion BaxBH3 Cell-Permeable Bax BH3 Peptide Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) BaxBH3->Bcl2 Inhibits Bax_inactive Inactive Bax BaxBH3->Bax_inactive Directly Activates Bcl2->Bax_inactive Inhibits Bax_active Active/Oligomerized Bax Bax_inactive->Bax_active MOMP MOMP Bax_active->MOMP Induces Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytC Cytochrome c MOMP->CytC Release CytC->Casp9 Activates

Caption: Signaling pathway of Bax BH3 peptide-induced apoptosis.

G Experimental Workflow start Start: Prepare Cells reconstitute Reconstitute Cell-Permeable Bax BH3 Peptide start->reconstitute treat Treat Cells with Peptide (e.g., 5-25 µM for 2-12h) start->treat reconstitute->treat incubate Incubate at 37°C treat->incubate harvest Harvest Cells (Suspension or Adherent) incubate->harvest assess Assess Apoptosis harvest->assess western Western Blot (Caspase-3, PARP cleavage) assess->western Protein Cleavage flow Flow Cytometry (Annexin V / PI) assess->flow Membrane Asymmetry if Immunofluorescence (Cytochrome c release) assess->if Protein Localization end End: Data Analysis western->end flow->end if->end

Caption: Workflow for inducing and assessing apoptosis.

Experimental Protocols

Protocol 1: Preparation and Handling of Cell-Permeable Bax BH3 Peptide

  • Reconstitution: Cell-permeable Bax BH3 peptides are typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free dimethyl sulfoxide (DMSO) or water to create a concentrated stock solution (e.g., 1-10 mM). Vortex briefly to ensure the peptide is fully dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots of the stock solution.

  • Storage: Store the stock solution and aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot on ice.

Protocol 2: Induction of Apoptosis in Suspension Cells (e.g., HL-60, Jurkat)

  • Cell Seeding: Plate suspension cells in a multi-well plate (e.g., 12- or 24-well) at a density of 0.5 x 10⁶ to 1 x 10⁶ cells/mL in complete culture medium.

  • Peptide Preparation: Dilute the thawed Bax BH3 peptide stock solution to the desired final concentration (e.g., 5, 10, or 25 µM) in pre-warmed culture medium.[4] Also prepare a vehicle control using the same final concentration of DMSO that is in the highest peptide concentration condition.

  • Treatment: Add the diluted peptide solution (or vehicle control) directly to the cell suspension in each well. Gently mix the plate.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time period (e.g., 2, 6, or 12 hours).[4]

  • Harvesting: After incubation, transfer the cell suspension from each well into microcentrifuge tubes. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Downstream Analysis: Discard the supernatant and proceed with the desired apoptosis assessment method (e.g., cell lysis for Western blotting or staining for flow cytometry).

Protocol 3: Induction of Apoptosis in Adherent Cells (e.g., HeLa)

  • Cell Seeding: Plate adherent cells in a multi-well plate and allow them to attach and reach 60-80% confluency.

  • Peptide Preparation: Prepare the peptide and vehicle control dilutions in pre-warmed complete culture medium as described in Protocol 2.

  • Treatment: Carefully aspirate the old medium from the wells and replace it with the medium containing the Bax BH3 peptide or vehicle control.

  • Incubation: Incubate the cells at 37°C and 5% CO₂ for the desired time period.

  • Harvesting:

    • For Western Blotting: Wash cells with ice-cold PBS, then add lysis buffer directly to the well. Scrape the cells, collect the lysate, and proceed.

    • For Flow Cytometry: Wash cells with PBS, then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, pellet the cells by centrifugation, and proceed with staining.

Protocol 4: Assessment of Apoptosis

A. Western Blotting for Caspase-3 and PARP Cleavage

  • Cell Lysis: Lyse the harvested cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also, probe for total Caspase-3, total PARP, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved fragments of Caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis activation.[4]

B. Flow Cytometry for Annexin V / Propidium Iodide (PI) Staining

  • Cell Preparation: Harvest ~1 x 10⁵ to 5 x 10⁵ cells per sample as described in Protocols 2 or 3.

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add FITC- or APC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.

    • Annexin V-positive / PI-negative cells: Early apoptosis.

    • Annexin V-positive / PI-positive cells: Late apoptosis/necrosis.

C. Immunofluorescence for Cytochrome c Release

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with Bax BH3 peptide as described in Protocol 3.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against Cytochrome c for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.

    • To visualize mitochondria, co-stain with an antibody against a mitochondrial marker (e.g., COX IV or Tom20) or a dye like MitoTracker Red CMXRos (add before fixation).

    • Counterstain nuclei with DAPI or Hoechst.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. In healthy cells, Cytochrome c co-localizes with the mitochondrial marker (punctate staining). In apoptotic cells, Cytochrome c shows a diffuse cytosolic staining pattern.[13]

References

Determining the Optimal Concentration of Bax BH3 Peptide for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2] An imbalance in the pro- and anti-apoptotic members of this family can lead to uncontrolled cell proliferation and resistance to cancer therapies. The Bax protein, a pro-apoptotic member, plays a pivotal role in initiating apoptosis by forming pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[1][3] The BH3 domain of Bax is essential for its pro-apoptotic activity.[4] Synthetic peptides derived from the Bax BH3 domain can mimic this function, disrupting the inhibitory interaction between Bax and anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby triggering apoptosis.[1] These peptides represent a promising therapeutic strategy for cancers characterized by the overexpression of anti-apoptotic Bcl-2 family members.

This document provides detailed protocols and guidelines for determining the optimal concentration of a Bax BH3 peptide to effectively induce apoptosis in a target cell line. The provided methodologies will enable researchers to perform robust and reproducible experiments for assessing the apoptotic potential of Bax BH3 peptides.

Data Presentation: Efficacy of Bax BH3 Peptides in Inducing Apoptosis

The following table summarizes quantitative data from various studies, providing a starting point for determining the optimal concentration range for your specific experimental setup.

Cell LineBax BH3 Peptide ConcentrationIncubation TimeApoptosis ReadoutObserved EffectReference
HL-605 µmol/L12 hoursDisruption of Bax/Bcl-2 interactionEfficient disruption of interaction[1]
HL-6025 µmol/L12 hoursCaspase-3 activation, PARP cleavageInduction of apoptosis signaling[1]
HL-6025 µmol/L12 hoursCell Death (Trypan Blue Exclusion)Increased cell death[1]
Jurkat (wild-type)Not specified, IC50 values providedIn vitroInhibition of Bax/Bcl-xL interactionIC50 of 9.5 µM
Jurkat (wild-type)Not specified, IC50 values providedIn vitroInhibition of Bax/Bcl-2 interactionIC50 of 15 µM[5]
Jurkat (Bcl-2 overexpressing)Not specifiedNot specifiedCytochrome c releaseInduction of cytochrome c release[5]
HeLaNot specified2-3 hoursCaspase activation, PARP cleavageRapid induction of apoptosis[6]
Prostate Carcinoma CellsNot specified48 hoursApoptosisUp to 40% apoptosis[7]
Bax−/−/Bak−/− MEFs50 µM and 100 µM24 hoursCell Death (LDH release)Induction of cell death[8]
Bim/Bid DKO MEFs50 µMNot specifiedCytochrome c releaseTriggered cytochrome c release

Signaling Pathway and Experimental Workflow

Intrinsic Apoptosis Pathway Mediated by Bax BH3 Peptide

Bax_BH3_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2_family Bcl-2 Family Interactions cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Bax_BH3_Peptide Bax BH3 Peptide Anti_Apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Bax_BH3_Peptide->Anti_Apoptotic Inhibits Pro_Apoptotic Pro-apoptotic Proteins (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase_3 Effector Caspases (Caspase-3) Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway initiated by Bax BH3 peptide.

Experimental Workflow for Determining Optimal Bax BH3 Peptide Concentration

Experimental_Workflow Start Start: Cell Culture Peptide_Prep Prepare Bax BH3 Peptide Stock Solution Start->Peptide_Prep Titration Perform Dose-Response Experiment (e.g., 0.1, 1, 10, 50, 100 µM) Peptide_Prep->Titration Incubation Incubate Cells with Peptide (e.g., 6, 12, 24, 48 hours) Titration->Incubation Harvest Harvest Cells Incubation->Harvest Apoptosis_Assay Perform Apoptosis Assays Harvest->Apoptosis_Assay Annexin_V Annexin V / PI Staining (Flow Cytometry) Apoptosis_Assay->Annexin_V Caspase_Assay Caspase Activity Assay (e.g., Caspase-3/7) Apoptosis_Assay->Caspase_Assay Cytochrome_c_Assay Cytochrome c Release Assay (Western Blot) Apoptosis_Assay->Cytochrome_c_Assay Data_Analysis Data Analysis and Determine EC50 Annexin_V->Data_Analysis Caspase_Assay->Data_Analysis Cytochrome_c_Assay->Data_Analysis End End: Optimal Concentration Determined Data_Analysis->End

References

Application Notes and Protocols: Intracellular Delivery of Bax BH3 Peptide (55-74) using Antennapedia Peptide to Induce Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) programmed cell death. An imbalance in the ratio of these proteins, particularly the overexpression of anti-apoptotic members like Bcl-2 and Bcl-xL, is a hallmark of many cancers and contributes to therapeutic resistance. The pro-apoptotic protein Bax plays a pivotal role in initiating apoptosis by oligomerizing at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. The function of Bax is mediated by its Bcl-2 homology 3 (BH3) domain.

Peptides derived from the BH3 domains of pro-apoptotic proteins have emerged as promising therapeutic agents to counteract the overexpression of anti-apoptotic proteins and trigger cell death in cancer cells. However, the cellular membrane is impermeable to most peptides, posing a significant challenge for their therapeutic application. To overcome this barrier, cell-penetrating peptides (CPPs), such as the Antennapedia peptide (also known as Penetratin), are employed as delivery vectors. The Antennapedia peptide, a 16-amino acid sequence derived from the Antennapedia homeodomain of Drosophila, can translocate across the plasma membrane and deliver various cargo molecules, including peptides, into the cytoplasm.[1][2][3]

This document provides detailed application notes and protocols for the synthesis, delivery, and functional characterization of a chimeric peptide composed of the Antennapedia peptide fused to the Bax BH3 peptide (residues 55-74). This construct is designed to facilitate the intracellular delivery of the pro-apoptotic Bax BH3 domain to induce apoptosis in target cells.

Peptide Sequences

PeptideSequenceLength (Amino Acids)
Antennapedia Peptide Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys16
Bax BH3 Peptide (55-74) Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met20
Antennapedia-Bax BH3 Fusion Peptide Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met36

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Bax-mediated apoptotic signaling pathway and the experimental workflow for assessing the efficacy of the Antennapedia-Bax BH3 peptide.

Bax_Apoptotic_Pathway Ant_Bax Antennapedia-Bax BH3 Peptide Cell_Membrane Cellular Uptake Ant_Bax->Cell_Membrane Delivery Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Cell_Membrane->Bcl2 Inhibition Bax_Bak Pro-apoptotic Proteins (Bax, Bak) Cell_Membrane->Bax_Bak Activation Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Oligomerization & Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bax-mediated apoptotic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis Peptide_Synthesis Peptide Synthesis & Conjugation Peptide_Treatment Incubate Cells with Ant-Bax BH3 Peptide Peptide_Synthesis->Peptide_Treatment Cell_Culture Cell Culture Cell_Culture->Peptide_Treatment TUNEL TUNEL Assay (DNA Fragmentation) Peptide_Treatment->TUNEL Caspase_Assay Caspase-3 Activity Assay Peptide_Treatment->Caspase_Assay Cytochrome_c_WB Cytochrome c Release (Western Blot) Peptide_Treatment->Cytochrome_c_WB PARP_WB PARP Cleavage (Western Blot) Peptide_Treatment->PARP_WB

Caption: Experimental workflow for apoptosis assessment.

Logical_Relationship Antennapedia Antennapedia Peptide (Delivery Vehicle) Target_Cell Target Cell (e.g., Cancer Cell) Antennapedia->Target_Cell Mediates Entry Bax_BH3 Bax BH3 Peptide (Apoptotic Effector) Bax_BH3->Target_Cell Induces Apoptosis in

Caption: Logical relationship of components.

Quantitative Data

The pro-apoptotic activity of the Antennapedia-Bax BH3 peptide has been demonstrated to be dose-dependent. The following tables summarize key quantitative findings from studies investigating the efficacy of this chimeric peptide.

Table 1: Dose-Dependent Induction of Cell Death by Antennapedia-Bax BH3 Peptide in HL-60 Cells [4]

Peptide Concentration (µmol/L)Ant-Bax BH3 (% Cell Death)Ant-Bax BH3 CS (% Cell Death)Ant-Bax BH3 CS/LE (Mutant Control) (% Cell Death)
0 (Control)000
5Not ReportedNot ReportedNot Reported
256279No significant effect

Data adapted from a study where HL-60 cells were treated for 12 hours. "Ant-Bax BH3 CS" is a variant with Cys62 replaced by Serine. "Ant-Bax BH3 CS/LE" is a mutant control that does not disrupt Bax/Bcl-2 interactions.

Table 2: Inhibition of Bax/Bcl-2 and Bax/Bcl-xL Heterodimerization by Bax BH3 Peptide [4]

InteractionIC50 (µmol/L)
Bax/Bcl-215
Bax/Bcl-xL9.5

IC50 values represent the concentration of the Bax BH3 peptide required to inhibit 50% of the protein-protein interaction in a cell-free system.

Experimental Protocols

Protocol 1: Synthesis and Conjugation of Antennapedia-Bax BH3 Peptide

This protocol outlines the solid-phase synthesis of the individual peptides and their subsequent conjugation.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin or equivalent

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Maleimide-activated linker (e.g., SMCC) for conjugation

  • HPLC system for purification

  • Mass spectrometer for verification

Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis):

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal of the peptide) by dissolving it with DIC and HOBt in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence until the full-length Antennapedia and Bax BH3 peptides are synthesized in separate reaction vessels.

  • Cleavage and Deprotection: Cleave the synthesized peptides from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptides in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with ether. Purify the peptides by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the peptides by mass spectrometry.

Conjugation of Antennapedia and Bax BH3 Peptides: This protocol assumes a cysteine residue is present in the Bax BH3 peptide for conjugation.

  • Maleimide Activation of Antennapedia Peptide: React the purified Antennapedia peptide with a maleimide-activated linker (e.g., SMCC) according to the manufacturer's instructions. This will introduce a maleimide group onto the Antennapedia peptide.

  • Purification of Activated Antennapedia: Purify the maleimide-activated Antennapedia peptide using HPLC to remove excess linker.

  • Conjugation Reaction: Dissolve the maleimide-activated Antennapedia peptide and the purified Bax BH3 peptide (containing a free cysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Allow the reaction to proceed for 2-4 hours at room temperature to form a stable thioether bond.

  • Final Purification: Purify the final Antennapedia-Bax BH3 conjugate by reverse-phase HPLC.

  • Final Verification: Confirm the molecular weight of the final conjugate using mass spectrometry.

Protocol 2: Cell Culture and Peptide Treatment

Materials:

  • Target cell line (e.g., HL-60, HeLa)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Antennapedia-Bax BH3 peptide stock solution (dissolved in sterile water or DMSO)

Procedure:

  • Cell Seeding: Seed the target cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence (for adherent cells): Allow adherent cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Peptide Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of the Antennapedia-Bax BH3 peptide. Include a vehicle control (medium with the same concentration of the peptide solvent).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 12, 24 hours) at 37°C with 5% CO2.

Protocol 3: Apoptosis Assays

Materials:

  • TUNEL assay kit (commercially available)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Following peptide treatment, harvest the cells and wash with PBS. Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes on ice.

  • TUNEL Staining: Wash the cells again with PBS and then perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence due to the incorporation of labeled dUTPs at the ends of fragmented DNA.

Materials:

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Lysis: After peptide treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal is proportional to the caspase-3 activity.

Materials:

  • Cell lysis buffer (for total protein) or mitochondrial fractionation kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against Cytochrome c, PARP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • For PARP Cleavage: Lyse the peptide-treated cells with a suitable lysis buffer to extract total protein.

    • For Cytochrome c Release: Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of the lysates or fractions.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-Cytochrome c or anti-PARP) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Cytochrome c Release: An increase in the cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.

    • PARP Cleavage: The appearance of a cleaved PARP fragment (approximately 89 kDa) and a decrease in the full-length PARP (116 kDa) indicate apoptosis.

Conclusion

The use of the Antennapedia peptide to deliver the pro-apoptotic Bax BH3 peptide into cells represents a promising strategy for inducing apoptosis, particularly in cancer cells that overexpress anti-apoptotic Bcl-2 family members. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, utilize, and evaluate the efficacy of this chimeric peptide in their own experimental systems. Careful optimization of peptide concentrations and treatment times will be crucial for achieving desired outcomes in specific cell types.

References

Application Note and Protocol: BH3 Profiling Assay Using Bax BH3 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The BH3 profiling assay is a powerful functional method used to determine a cell's proximity to the threshold of apoptosis, a state known as "mitochondrial apoptotic priming".[1][2][3] This technique provides critical insights into how cancer cells evade programmed cell death and can predict their sensitivity to a class of anti-cancer drugs known as BH3 mimetics.[4][5] The assay exposes mitochondria within permeabilized cells to a panel of synthetic peptides derived from the BH3 domains of pro-apoptotic BCL-2 family proteins.[1][2][6] These peptides can selectively engage with anti-apoptotic BCL-2 family members, revealing cellular dependencies and the overall readiness of the cell to undergo apoptosis.

The BCL-2 protein family governs the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeabilization (MOMP), the irreversible commitment step to cell death.[1][2] This family includes anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1), pro-apoptotic effector proteins (BAX and BAK), and pro-apoptotic BH3-only proteins.[7] BH3-only proteins act as sensors of cellular stress and are classified as either "sensitizers" or "activators". Sensitizer BH3 proteins (like BAD or NOXA) function by binding to and inhibiting anti-apoptotic proteins, thereby releasing the activators.[7] Activator BH3 proteins (like BIM or BID) can both inhibit anti-apoptotic proteins and directly engage BAX and BAK to induce MOMP.[2][7]

The Bax BH3 peptide, derived from the pro-apoptotic effector protein BAX, is utilized in this assay to probe the apoptotic machinery. It can disrupt the interactions between BAX and anti-apoptotic proteins like BCL-2 and BCL-XL, promoting the release of cytochrome c from mitochondria, a key event in apoptosis.[8]

Signaling Pathway of Intrinsic Apoptosis

The diagram below illustrates the central role of the BCL-2 family proteins in regulating MOMP. BH3-only proteins, activated by cellular stress, either neutralize anti-apoptotic proteins or directly activate BAX/BAK, leading to pore formation in the mitochondrial outer membrane and subsequent cell death.

BCL2_Pathway cluster_stress Cellular Stress cluster_bh3 BH3-Only Proteins cluster_anti Anti-Apoptotic cluster_effectors Pro-Apoptotic Effectors cluster_mito Mitochondrion Stress Chemotherapy, Radiation, Growth Factor Withdrawal Activators Activators (BIM, BID) Stress->Activators Sensitizers Sensitizers (BAD, NOXA, PUMA) Stress->Sensitizers Anti_Apoptotic BCL-2, BCL-XL, MCL-1 Activators->Anti_Apoptotic Inhibit Effectors BAX, BAK Activators->Effectors Activate Sensitizers->Anti_Apoptotic Inhibit Anti_Apoptotic->Effectors Inhibit MOMP MOMP (Cytochrome c release) Effectors->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Experimental Protocol

This protocol details a whole-cell BH3 profiling assay using digitonin for permeabilization and cytochrome c release as the readout for MOMP, measured by flow cytometry.

Experimental Workflow

The overall workflow consists of cell preparation, permeabilization, treatment with BH3 peptides, staining for cytochrome c, and analysis by flow cytometry.

BH3_Workflow A 1. Cell Culture & Harvest B 2. Cell Permeabilization (Digitonin) A->B C 3. Add BH3 Peptides (Bax BH3, Controls) B->C D 4. Incubate at RT C->D E 5. Fixation (Formaldehyde) D->E F 6. Permeabilization & Staining (Anti-Cytochrome c) E->F G 7. Flow Cytometry Analysis F->G H 8. Data Interpretation (% Cytochrome c Loss) G->H Logic_Diagram Start BH3 Profiling Result Q_BIM Strong Response to BIM peptide? Start->Q_BIM Q_PUMA Strong Response to PUMA peptide? Q_BIM->Q_PUMA Yes Class_B Class B Block: Defective BAX/BAK (Apoptosis Incompetent) Q_BIM->Class_B No Q_Sensitizers Response to Specific Sensitizers (BAD, NOXA)? Q_PUMA->Q_Sensitizers Yes Class_A Class A Block: Defective Activator Function (e.g., Low BIM/BID) Q_PUMA->Class_A No Class_C Class C Block: High Anti-Apoptotic Expression (Primed for Death) Q_Sensitizers->Class_C Yes Dependency Identify Specific Dependency (e.g., BCL-2 vs MCL-1) Class_C->Dependency

References

Application Note: In Vitro Reconstitution of Apoptosis with Bax BH3 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic or mitochondrial pathway of apoptosis. This pathway is controlled by a delicate balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[1] In healthy cells, Bax is a largely cytosolic monomer. Upon receiving an apoptotic stimulus, Bax translocates to the outer mitochondrial membrane, where it oligomerizes to form pores, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[2][3] This event is considered the "point of no return" in apoptosis, as it allows the release of intermembrane space proteins like cytochrome c, which in turn activate caspases and execute cell death.[4][5]

Anti-apoptotic proteins like Bcl-2 inhibit this process by binding to and sequestering pro-apoptotic proteins.[6] The interaction between these proteins is mediated by a conserved alpha-helical segment known as the Bcl-2 Homology 3 (BH3) domain. Peptides derived from the BH3 domain of pro-apoptotic proteins can act as potent inducers of apoptosis. Specifically, the Bax BH3 peptide can function in two primary ways: by directly activating Bax to promote its oligomerization or by acting as a "sensitizer," binding to anti-apoptotic proteins like Bcl-2 and preventing them from inhibiting Bax.[7][8] This in vitro system provides a powerful, cell-free tool to study the core mechanisms of apoptosis and to screen for novel therapeutics that target the Bcl-2 protein family.

Signaling Pathway of Bax BH3 Peptide-Induced Apoptosis

The Bax BH3 peptide mimics the action of endogenous BH3-only proteins, which are the natural initiators of the intrinsic apoptotic pathway. The peptide can directly engage with and activate Bax, causing a conformational change that leads to its insertion into the mitochondrial outer membrane and subsequent oligomerization. Alternatively, the peptide can bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 or Bcl-xL, displacing Bax and allowing it to become active.[6][7] Both mechanisms converge on the formation of Bax pores, MOMP, and the release of cytochrome c, which activates the caspase cascade.[1][9]

G cluster_0 Initiation cluster_1 Regulation & Execution cluster_2 Downstream Events Bax_BH3_Peptide Bax BH3 Peptide Bcl2 Anti-Apoptotic (Bcl-2, Bcl-xL) Bax_BH3_Peptide->Bcl2 Inhibition Bax_Monomer Inactive Bax (Monomer) Bax_BH3_Peptide->Bax_Monomer Direct Activation Bcl2->Bax_Monomer Sequestration Bax_Oligomer Active Bax Pore (Oligomer) Bax_Monomer->Bax_Oligomer Oligomerization MOMP MOMP Bax_Oligomer->MOMP CytC Cytochrome c Release MOMP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of Bax BH3 peptide-induced apoptosis.

Experimental Data Summary

The efficacy of BH3 peptides can be quantified by their ability to disrupt protein-protein interactions. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different peptides.

Peptide Interaction Inhibited IC50 (μM) Reference
Bax BH3 (20-mer)Bax / Bcl-215[6]
Bax BH3 (20-mer)Bax / Bcl-xL9.5[6]
Bad BH3 (21-mer)Bax / Bcl-xL~7.5[6][10]
Bad BH3 (21-mer)Bax / Bcl-2Inactive[6][10]
Bcl-2 BH3 (20-mer)Bax / Bcl-2Inactive[6][10]
Bcl-2 BH3 (20-mer)Bax / Bcl-xLWeak Inhibition[6][10]

Experimental Protocols

The following protocols describe key assays for the in vitro reconstitution of apoptosis using Bax BH3 peptides.

General Experimental Workflow

The overall process involves preparing the in vitro system (isolated mitochondria or synthetic liposomes), introducing the key proteins and the Bax BH3 peptide, and then measuring a specific apoptotic endpoint.

G cluster_prep Preparation cluster_reaction Reaction cluster_assay Endpoint Assays cluster_analysis Analysis A Prepare Reagents: - Recombinant Bax Protein - Bax BH3 Peptide - Assay Buffers C Incubate System with Bax Protein and Bax BH3 Peptide A->C B Prepare System: - Isolate Mitochondria OR - Prepare Liposomes B->C D1 Cytochrome c Release Assay C->D1 D2 Membrane Permeabilization (e.g., Calcein Release) C->D2 D3 Caspase Activation Assay C->D3 E Data Acquisition & Analysis (Western Blot, Fluorescence, etc.) D1->E D2->E D3->E

Caption: General workflow for in vitro apoptosis reconstitution.
Protocol 1: Cytochrome c Release from Isolated Mitochondria

Principle: This assay directly measures MOMP by quantifying the release of cytochrome c from the mitochondrial intermembrane space into the supernatant after treatment with Bax BH3 peptide and recombinant Bax.

Materials and Reagents:

  • Freshly isolated mitochondria (e.g., from mouse liver or cultured cells).[11]

  • Mitochondrial Isolation Buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl pH 7.4, 0.1 mM EGTA).[11]

  • Recombinant full-length Bax protein.

  • Synthetic Bax BH3 peptide. A non-functional mutant peptide should be used as a negative control.[1]

  • Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 1 mM K2HPO4, 5 mM Glutamate, 2.5 mM Malate).

  • Protease inhibitor cocktail.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody against Cytochrome c.

  • Secondary HRP-conjugated antibody.

  • Chemiluminescence substrate.

Procedure:

  • Prepare freshly isolated mitochondria and determine protein concentration (e.g., via Bradford assay). Keep on ice.

  • In a microcentrifuge tube, combine isolated mitochondria (25-50 µg) with assay buffer.

  • Add recombinant Bax protein (e.g., 100-500 nM).[12]

  • Add the Bax BH3 peptide to the desired final concentration (e.g., 10-100 µM).[5][13] Include control tubes with a mutant/scrambled peptide and a no-peptide control.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Carefully collect the supernatant, which contains the released proteins. The pellet contains the mitochondria.

  • Lyse the mitochondrial pellet in a suitable lysis buffer.

  • Analyze equal volumes of the supernatant and the lysed pellet fractions by SDS-PAGE and Western blotting.

  • Probe the membrane with an anti-cytochrome c antibody to detect its presence in the supernatant, indicating release.

Protocol 2: Disruption of Bax/Bcl-xL Heterodimerization

Principle: This cell-free assay quantifies the ability of a Bax BH3 peptide to inhibit the physical interaction between Bax and an anti-apoptotic protein like Bcl-xL.

Materials and Reagents:

  • GST-tagged Bax (GST-Bax) protein.

  • In vitro translated, 35S-labeled Bcl-xL protein.

  • Bax BH3 peptides at various concentrations.

  • Glutathione-agarose beads.

  • Binding Buffer (HKMEN: 10 mM HEPES pH 7.5, 100 mM KCl, 2.5 mM MgCl2, 1 mM EDTA, 0.1% NP-40).

  • Scintillation counter.

Procedure:

  • In a microcentrifuge tube, incubate 5 µg of GST-Bax with 10 µL of 35S-Bcl-xL.[1]

  • Add the Bax BH3 peptide at a range of concentrations (e.g., 0.1 µM to 100 µM) to different tubes. Include a no-peptide control.

  • Bring the total reaction volume to 50 µL with binding buffer.

  • Incubate the mixture for 2 hours at 4°C with gentle rotation to allow protein interaction.[1]

  • Add 20 µL of a 50% slurry of glutathione-agarose beads to each tube to pull down the GST-Bax and any bound proteins.

  • Incubate for an additional 1 hour at 4°C with rotation.

  • Wash the beads three times with HKMEN buffer to remove unbound 35S-Bcl-xL.

  • After the final wash, resuspend the beads in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of Bcl-xL bound to Bax. Plot the percentage of inhibition (relative to the no-peptide control) against the peptide concentration to determine the IC50 value.

Protocol 3: Caspase Activation in Cytosolic Extract

Principle: This assay determines if the factors released from mitochondria upon Bax BH3 peptide treatment are sufficient to activate the downstream caspase cascade in a cell extract.

Materials and Reagents:

  • Supernatant from Bax-treated mitochondria (from Protocol 1, step 7).

  • Cytosolic extract (S-100 fraction) prepared from a suitable cell line (e.g., Jurkat, HeLa).

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).

  • Fluorometer.

  • Caspase inhibitor (e.g., z-VAD-fmk) as a negative control.[12]

Procedure:

  • Generate the active supernatant by treating isolated mitochondria with recombinant Bax and Bax BH3 peptide as described in Protocol 1.

  • In a 96-well plate, combine 20-50 µg of cytosolic extract with the supernatant from the previous step.

  • For a negative control, pre-incubate a sample of the cytosolic extract with a pan-caspase inhibitor (e.g., 50 µM z-VAD-fmk) for 15 minutes before adding the supernatant.[12]

  • Add the fluorogenic caspase-3 substrate to each well.

  • Incubate the plate at 37°C, protecting it from light.

  • Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC) at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). A significant increase in this rate compared to controls (supernatant from untreated mitochondria) indicates caspase activation.

References

Application Notes: Utilizing Bax BH3 Peptides in Isolated Mitochondria Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with their interactions at the mitochondrial outer membrane determining cell fate.[1][2] This family includes pro-apoptotic effector proteins like Bax and Bak, anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and the BH3-only proteins (e.g., Bid, Bim, Bad, Puma, Noxa).[1][2] BH3-only proteins act as sentinels for cellular stress and damage, initiating apoptosis by modulating the activity of other Bcl-2 family members.[3]

Peptides derived from the Bcl-2 homology 3 (BH3) domain, the key protein-protein interaction motif, are powerful tools for investigating the mechanisms of apoptosis directly at the mitochondrial level.[4] These peptides can mimic the function of their parent BH3-only proteins, allowing for the precise dissection of molecular events leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[2][4][5]

Principle of Action

BH3 peptides can be broadly categorized into two functional classes:

  • Direct Activators: Peptides derived from proteins like Bid and Bim can directly bind to and activate the pro-apoptotic effector proteins Bax and Bak.[1][5][6] This interaction induces a conformational change in Bax, leading to its insertion into the outer mitochondrial membrane, oligomerization, and the formation of pores, resulting in MOMP.[1][7]

  • Sensitizers (or De-repressors): Peptides from proteins such as Bad and Noxa primarily function by binding with high affinity to the anti-apoptotic Bcl-2 family members.[3][6] This neutralizes their inhibitory effect, liberating any sequestered activator BH3-only proteins or allowing for the activation of Bax and Bak.[1]

By using these peptides with isolated mitochondria, researchers can bypass upstream signaling events and directly interrogate the core apoptotic machinery at the mitochondrial surface. This is invaluable for screening potential BH3-mimetic drugs, understanding the specific roles of different Bcl-2 family members, and elucidating the mechanisms of chemoresistance.

Signaling Pathway of Bax Activation by BH3 Peptides

Bax_Activation_Pathway cluster_stimuli Apoptotic Stimuli cluster_bh3 BH3-Only Proteins/Peptides cluster_bcl2 Bcl-2 Family Regulation at the Mitochondrion cluster_downstream Downstream Events Stimuli e.g., DNA Damage, Growth Factor Withdrawal Activators Direct Activators (e.g., BID, BIM) Stimuli->Activators Sensitizers Sensitizers (e.g., BAD, NOXA) Stimuli->Sensitizers Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Activators->Anti_Apoptotic Inhibition Bax Bax/Bak Activators->Bax Direct Activation Sensitizers->Anti_Apoptotic Inhibition Anti_Apoptotic->Bax Inhibition MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cytochrome_C_Release_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis IsolateMito 1. Isolate Mitochondria (Protocol 1) Quantify 2. Quantify Mitochondrial Protein IsolateMito->Quantify Setup 3. Dilute Mitochondria in Experimental Buffer Quantify->Setup Treat 4. Add BH3 Peptides & Controls (DMSO, Triton X-100) Setup->Treat Incubate 5. Incubate at 30°C for 30-60 min Treat->Incubate Centrifuge 6. Centrifuge to Separate Mitochondria from Supernatant Incubate->Centrifuge Collect 7. Collect Supernatant (contains released proteins) Centrifuge->Collect Measure 8. Measure Cytochrome c (ELISA or Western Blot) Collect->Measure Normalize 9. Normalize Data to Positive Control Measure->Normalize

References

Troubleshooting & Optimization

Bax BH3 peptide (55-74) solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation, and handling of Bax BH3 peptide (55-74).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Bax BH3 peptide (55-74)?

A1: The Bax BH3 peptide (55-74) is a 20-amino acid peptide that mimics the BH3 domain of the pro-apoptotic protein Bax.[1][2][3][4][5] It functions by competitively binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1] This disrupts the heterodimerization between pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins.[1] The release of Bax allows it to homo-oligomerize and insert into the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][6]

Q2: What is the primary application of this peptide in research?

A2: Bax BH3 peptide (55-74) is primarily used to induce apoptosis in various cell line models for cancer research and to study the mechanisms of apoptosis.[1][5] It is a tool to investigate the intrinsic pathway of cell death and to screen for potential anticancer agents that target the Bcl-2 family of proteins.

Q3: How should the lyophilized peptide be stored?

A3: The lyophilized Bax BH3 peptide (55-74) should be stored at -20°C.[2][3] It is recommended to cap the vial tightly at all times.[5]

Q4: What are the recommended solvents for reconstituting the peptide?

A4: The solubility of the peptide can be variable. It is recommended to first attempt reconstitution in sterile, distilled water. If the peptide does not dissolve, a stepwise approach using other solvents is suggested. For peptides with a net positive charge, using a dilute acetic acid solution (e.g., 10%) can aid solubility. For peptides with a net negative charge, a dilute ammonium hydroxide solution may be effective. For very hydrophobic peptides, dissolving in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common practice.[1]

Q5: Are there cell-permeable versions of the Bax BH3 peptide (55-74)?

A5: Yes, for experiments involving intact cells, cell-permeable versions of the peptide are often used. This is typically achieved by attaching a cell-penetrating peptide, such as the Antennapedia (Ant) peptide, to the N-terminus of the Bax BH3 peptide.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve The peptide has low solubility in the chosen solvent due to its amino acid composition and net charge.1. Calculate the net charge: Determine the number of acidic (Asp, Glu) and basic (Arg, Lys, His) residues. A net positive charge suggests trying a dilute acidic solvent (e.g., 10% acetic acid). A net negative charge suggests a dilute basic solvent (e.g., 0.1% ammonium hydroxide). 2. Use an organic solvent: For hydrophobic peptides, dissolve in a minimal amount of DMSO (e.g., 50-100 µL) and then slowly add the aqueous buffer to the desired concentration while vortexing.[1] 3. Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.
Precipitation upon dilution The peptide is aggregating in the aqueous buffer after being dissolved in an organic solvent.1. Dilute slowly: Add the aqueous buffer to the peptide solution in the organic solvent very slowly while continuously mixing. 2. Adjust pH: The pH of the final solution may be critical for solubility. Adjust the pH of the aqueous buffer before adding it to the peptide solution. 3. Include a surfactant: A small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the aqueous buffer can sometimes prevent aggregation.
Inconsistent experimental results Peptide degradation or aggregation over time.1. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5] 2. Use fresh solutions: Prepare working solutions fresh for each experiment from a frozen stock. 3. Confirm peptide integrity: If issues persist, consider verifying the peptide's integrity and concentration using techniques like HPLC or mass spectrometry.

Quantitative Data Summary

ParameterValueSource
Amino Acid Sequence STKKLSECLKRIGDELDSNM[2][3]
Molecular Weight ~2267.7 g/mol [2][3]
Purity >95% (as determined by HPLC)[2]
Form Lyophilized powder[2][3]
Storage Temperature -20°C[2][3][5]
IC50 for disrupting Bax/Bcl-2 interaction 15 µmol/L
IC50 for disrupting Bax/Bcl-XL interaction 9.5 µmol/L
Effective concentration in cell-based assays 5 - 25 µmol/L
Effective concentration for isolated mitochondria 10 µM

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution in DMSO

Materials:

  • Lyophilized Bax BH3 peptide (55-74)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required volume of DMSO:

    • The molecular weight of the peptide is approximately 2267.7 g/mol .

    • To prepare a 1 mM stock solution from 1 mg of peptide:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (L) = (0.001 g / 2267.7 g/mol ) / 0.001 mol/L = 0.0004409 L = 440.9 µL

    • Therefore, dissolve 1 mg of the peptide in 440.9 µL of DMSO to get a 1 mM stock solution.

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

    • Carefully add the calculated volume of DMSO to the vial.

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. A brief sonication may be used if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Induction of Apoptosis in Cultured Cells

Materials:

  • Cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • Cell-permeable Bax BH3 peptide (55-74) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture plates at a density that will allow for treatment and subsequent analysis (e.g., 1 x 10^6 cells/mL for suspension cells).

  • Peptide Treatment:

    • Prepare the desired final concentrations of the peptide (e.g., 5 µM and 25 µM) by diluting the stock solution in complete cell culture medium.

    • Also prepare a vehicle control using the same final concentration of DMSO as in the highest peptide concentration group.

    • Remove the old medium from the cells and add the medium containing the peptide or vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 12 hours) at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Analysis:

    • Harvest the cells and wash with PBS.

    • Stain the cells using an apoptosis detection kit according to the manufacturer's instructions.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

experimental_workflow cluster_preparation Peptide Preparation cluster_experiment Cell-Based Apoptosis Assay lyophilized Lyophilized Peptide reconstitute Reconstitute in appropriate solvent (e.g., DMSO) lyophilized->reconstitute stock 1 mM Stock Solution reconstitute->stock working Dilute to working concentration in cell culture medium stock->working treat Treat cells with peptide solution working->treat seed Seed Cells seed->treat incubate Incubate (e.g., 12h) treat->incubate analyze Analyze for Apoptosis (e.g., Flow Cytometry) incubate->analyze

Caption: Experimental workflow for preparing Bax BH3 peptide and inducing apoptosis in cells.

signaling_pathway cluster_inhibition Inhibition of Anti-Apoptotic Proteins cluster_activation Bax Activation and Mitochondrial Permeabilization cluster_apoptosis Apoptosis Cascade bax_peptide Bax BH3 Peptide (55-74) bcl2 Bcl-2 / Bcl-xL bax_peptide->bcl2 inhibits bax Bax bcl2->bax inhibition released momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp induces cytochrome_c Cytochrome c Release momp->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathway of apoptosis induction by Bax BH3 peptide (55-74).

References

troubleshooting low efficiency of Bax BH3 peptide-induced apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting experiments involving Bax BH3 peptide-induced apoptosis. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to low experimental efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: Why am I observing low or no apoptosis after treating my cells with a Bax BH3 peptide?

A1: Several factors can contribute to the low efficiency of Bax BH3 peptide-induced apoptosis. Consider the following possibilities:

  • Peptide Quality and Handling:

    • Degradation: Peptides are sensitive to degradation. Ensure your peptide was stored correctly (typically at -20°C or -80°C) and avoid multiple freeze-thaw cycles. Reconstitute the peptide in a suitable sterile solvent (e.g., DMSO or sterile water) as recommended by the manufacturer and store aliquots.

    • Purity: The purity of the synthetic peptide can significantly impact its activity. Use high-purity (>95%) peptides for your experiments.

  • Cellular Factors:

    • High Levels of Anti-Apoptotic Proteins: The targeted cells may overexpress anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, or Mcl-1) which sequester Bax and prevent its activation.[1][2] The balance between pro- and anti-apoptotic proteins determines the cell's susceptibility to apoptosis.[2]

    • Low Bax/Bak Expression: The cell line you are using might have low endogenous levels of the effector proteins Bax and Bak, which are essential for mitochondrial outer membrane permeabilization (MOMP).[3][4]

    • Cell Health and Confluency: Use healthy, actively dividing cells. Overly confluent or starved cells can exhibit altered apoptotic responses.

  • Experimental Conditions:

    • Suboptimal Peptide Concentration: The concentration of the Bax BH3 peptide may be too low to effectively activate Bax or inhibit anti-apoptotic proteins. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[5]

    • Insufficient Incubation Time: The duration of peptide treatment may be too short. Apoptosis is a time-dependent process, and different cell types may require longer incubation periods to exhibit a significant apoptotic response. A time-course experiment is recommended.

    • Peptide Delivery: For intracellular targets like Bax, the peptide needs to efficiently cross the cell membrane. If you are using a standard peptide, consider using a cell-penetrating peptide (CPP) conjugated version (e.g., with Antennapedia peptide) to enhance uptake.[5][6]

Q2: How can I confirm that the Bax BH3 peptide is entering the cells?

A2: To verify the cellular uptake of your peptide, you can:

  • Use a Fluorescently Labeled Peptide: Synthesize or purchase a version of your Bax BH3 peptide conjugated to a fluorescent dye (e.g., FITC or TAMRA). After incubation, you can visualize cellular uptake using fluorescence microscopy or quantify it by flow cytometry.

  • Cellular Fractionation and Western Blot: If you have an antibody that recognizes the peptide, you can perform cellular fractionation to separate the cytoplasm and mitochondria and then use Western blotting to detect the peptide in the cytosolic fraction.

Q3: My Annexin V/PI staining results are ambiguous. What could be the problem?

A3: Ambiguous Annexin V/PI staining can arise from several issues. Here are some common problems and solutions:[7][8]

  • High Background Staining:

    • Cause: Over-trypsinization of adherent cells can damage the cell membrane, leading to non-specific Annexin V binding. Also, using cells that are too confluent can result in a higher baseline of dying cells.

    • Solution: Use a gentle cell detachment method like scraping or a non-enzymatic dissociation solution. Ensure you are using cells from a healthy, sub-confluent culture. Perform thorough washing steps to remove unbound antibody.

  • Weak or No Signal:

    • Cause: The incubation time with the peptide may be too short for phosphatidylserine (PS) externalization to occur. The Annexin V-FITC reagent may have degraded due to improper storage.

    • Solution: Increase the incubation time with the Bax BH3 peptide. Always use fresh or properly stored reagents and include a positive control (e.g., cells treated with staurosporine) to validate the assay.[7]

  • High Percentage of Double-Positive (Annexin V+/PI+) Cells:

    • Cause: This may indicate that the majority of cells are in late-stage apoptosis or necrosis. This can happen if the peptide concentration is too high or the incubation time is too long.

    • Solution: Perform a time-course and dose-response experiment to identify the optimal window for detecting early apoptosis (Annexin V+/PI-).

Q4: I am not detecting cytochrome c release into the cytosol. What should I check?

A4: The absence of detectable cytosolic cytochrome c is a common issue. Here are some troubleshooting steps:

  • Inefficient Cell Lysis and Fractionation:

    • Cause: Incomplete lysis of the plasma membrane or contamination of the cytosolic fraction with mitochondria can obscure the results.

    • Solution: Optimize your cell lysis protocol. Use a Dounce homogenizer and verify cell lysis under a microscope.[9] After centrifugation to pellet mitochondria, carefully collect the supernatant (cytosolic fraction) without disturbing the pellet. It is also good practice to wash the mitochondrial pellet to remove any remaining cytosolic components.

  • Timing of Measurement:

    • Cause: Cytochrome c release is a transient event. You might be looking too early or too late.

    • Solution: Perform a time-course experiment to determine the peak of cytochrome c release in your specific experimental setup.

  • Western Blotting Issues:

    • Cause: Low protein concentration in the cytosolic fraction, poor antibody quality, or issues with the Western blot protocol itself.

    • Solution: Ensure you load a sufficient amount of protein (e.g., 10-20 µg) for the cytosolic fraction. Use a validated antibody for cytochrome c. Include a positive control for cytochrome c release. To confirm the purity of your fractions, probe your Western blot for a mitochondrial marker (e.g., COX IV) in the cytosolic fraction (should be absent) and a cytosolic marker (e.g., GAPDH) in the mitochondrial fraction (should be absent).

Q5: Caspase activation is not observed downstream of expected Bax activation. Why?

A5: Lack of caspase activation can be due to several reasons:

  • Insufficient Apoptotic Stimulus: The level of Bax activation and subsequent cytochrome c release may not be sufficient to trigger the caspase cascade.

  • Inhibitors of Apoptosis Proteins (IAPs): Cells express IAPs that can inhibit caspase activity. High levels of IAPs can prevent the activation of caspases even if cytochrome c is released.

  • Assay Sensitivity: The caspase activity assay you are using may not be sensitive enough to detect low levels of activation.

  • Timing: Caspase activation occurs downstream of mitochondrial events. Ensure you are measuring at an appropriate time point after peptide treatment.

Quantitative Data Summary

For successful induction of apoptosis, it is crucial to optimize experimental parameters. The following tables provide a summary of typical quantitative data.

Table 1: Recommended Bax BH3 Peptide Concentrations and Incubation Times

Cell TypePeptide Concentration (µM)Incubation Time (hours)Reference
HL-605 - 2512[5]
JurkatNot specifiedNot specified[10]
HeLaNot specifiedNot specified[6]
In vitro assays0.01 - 500.5 - 2[3][5]

Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell line and peptide.

Table 2: Expected Outcomes for Apoptosis Assays

AssayExpected Outcome in Apoptotic CellsCommon Issues
Annexin V/PI Increased population of Annexin V positive, PI negative cells (early apoptosis).High background, weak signal, high percentage of double-positive cells.
Cytochrome c Release Presence of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction, detectable by Western blot.Contamination of fractions, transient nature of the event.
Caspase-3/7 Activity Increased luminescence or fluorescence signal compared to untreated controls.Low signal, high background, inappropriate timing of measurement.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Apoptosis with Bax BH3 Peptide
  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, aim for 60-80% confluency.

  • Peptide Preparation: Reconstitute the Bax BH3 peptide in a sterile solvent (e.g., DMSO) to create a stock solution. Further dilute the peptide in a complete cell culture medium to the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the Bax BH3 peptide. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Annexin V/PI staining, cellular fractionation). For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the adherent cells.

Protocol 2: Annexin V/PI Staining for Flow Cytometry
  • Cell Harvesting: Harvest the cells as described in Protocol 1. Centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7] Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.[8] Be sure to include unstained, single-stained (Annexin V only and PI only), and positive controls.

Protocol 3: Western Blot for Cytochrome c Release
  • Cellular Fractionation:

    • Harvest approximately 5 x 10^7 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer containing DTT and protease inhibitors.

    • Incubate on ice for 10-15 minutes.[9]

    • Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes.[9]

    • Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction. The pellet is the mitochondrial fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 10-20 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 4: Caspase-3/7 Activity Assay (Luminescent)
  • Cell Lysis: After peptide treatment, lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a lysis buffer directly to the cell culture plate.

  • Substrate Addition: Add the proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) to the cell lysate.[11]

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.[12]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.[11]

Visualizations

The following diagrams illustrate key pathways and workflows to aid in your understanding and troubleshooting.

Bax_Activation_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Bax_BH3_Peptide Bax BH3 Peptide Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Bax_BH3_Peptide->Anti_Apoptotic Inhibits Bax_inactive Inactive Bax (monomeric) Bax_BH3_Peptide->Bax_inactive Directly Activates Anti_Apoptotic->Bax_inactive Sequesters Bax_active Active Bax (oligomerized) Bax_inactive->Bax_active Conformational Change & Oligomerization MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_active->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Troubleshooting_Workflow Start Low Apoptosis Observed Q1 Check Peptide Quality & Handling Start->Q1 A1_1 Use fresh, high-purity peptide. Aliquot to avoid freeze-thaw. Q1->A1_1 If issues found Q2 Optimize Experimental Conditions Q1->Q2 If OK A1_1->Q2 A2_1 Perform dose-response and time-course experiments. Q2->A2_1 If issues found Q3 Assess Cellular Factors Q2->Q3 If OK A2_1->Q3 A3_1 Check Bax/Bak and anti-apoptotic protein expression levels. Q3->A3_1 If issues found Q4 Verify Peptide Uptake Q3->Q4 If OK A3_1->Q4 A4_1 Use fluorescently-labeled peptide or cell-penetrating versions. Q4->A4_1 If issues found End Apoptosis Efficiency Improved Q4->End If OK A4_1->End Experimental_Workflow cluster_assays Apoptosis Assays Start Start Experiment Step1 Cell Culture & Peptide Treatment Start->Step1 Step2 Cell Harvesting Step1->Step2 Assay1 Annexin V/PI Staining (Flow Cytometry) Step2->Assay1 Assay2 Cellular Fractionation Step2->Assay2 Assay3 Caspase Activity Assay Step2->Assay3 End Data Analysis Assay1->End Step3 Western Blot for Cytochrome c Assay2->Step3 Assay3->End Step3->End

References

preventing Bax BH3 peptide (55-74) aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Bax BH3 peptide (55-74). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation of this peptide in solution, ensuring the reliability and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with the Bax BH3 peptide (55-74) in a question-and-answer format.

Q1: My lyophilized Bax BH3 peptide (55-74) won't dissolve. What should I do?

A1: Difficulty in dissolving lyophilized peptides is a common issue. The Bax BH3 peptide (55-74) has a sequence of STKKLSECLKRIGDELDSNM and can be challenging to solubilize due to its amphipathic nature. Follow this step-by-step protocol for initial solubilization:

Experimental Protocol: Initial Solubilization of Bax BH3 Peptide (55-74)

  • Initial Attempt with Aqueous Buffer:

    • Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.

    • Attempt to dissolve the peptide in a small amount of sterile, deionized water or a common biological buffer such as 10 mM Tris, pH 7.4.[1]

    • Gently vortex or sonicate the solution for a few minutes. Avoid vigorous shaking, which can induce aggregation.

  • If the Peptide Remains Insoluble:

    • For acidic peptides: Although the Bax BH3 peptide is not strongly acidic, if it fails to dissolve in water, you can try adding a very small amount (<50 µL) of 0.1% (v/v) ammonium hydroxide to the solution to raise the pH slightly, which can aid in the dissolution of peptides with acidic residues.

    • For hydrophobic peptides: The Bax BH3 peptide has hydrophobic residues. If it remains insoluble, add a small volume (e.g., 10-20% of the final volume) of an organic co-solvent like Dimethyl Sulfoxide (DMSO) and mix thoroughly.[2][3] Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer to the desired final concentration while gently mixing. Be aware that high concentrations of organic solvents may interfere with downstream biological assays.

Q2: I've dissolved the peptide, but I see visible precipitates forming over time. How can I prevent this?

A2: The formation of visible precipitates indicates peptide aggregation. This can be influenced by several factors including pH, ionic strength, temperature, and peptide concentration.

  • pH Optimization: The conformation and oligomerization of the full-length Bax protein are known to be sensitive to pH.[4][5] While specific data for the peptide is limited, it is advisable to work with buffers in the physiological pH range (pH 7.0-7.4) to maintain its native-like conformation. Avoid pH extremes unless necessary for specific experimental conditions.

  • Control Ionic Strength: High salt concentrations can sometimes promote the aggregation of hydrophobic peptides. Start with a buffer of moderate ionic strength (e.g., 100-150 mM NaCl) and adjust as needed.

  • Work at Low Temperatures: Perform dilutions and handle the peptide solution on ice whenever possible to reduce the kinetics of aggregation.

  • Use Freshly Prepared Solutions: Prepare the peptide solution fresh for each experiment. If storage is necessary, follow the guidelines in the FAQ section.

  • Lower Peptide Concentration: If aggregation persists, try working with a lower concentration of the peptide.

Q3: My experimental results are inconsistent. Could peptide aggregation be the cause?

A3: Yes, inconsistent results are a hallmark of problems with peptide aggregation. Soluble oligomers and larger aggregates can have different biological activities compared to the monomeric peptide, leading to poor reproducibility.

To assess the aggregation state of your peptide solution, you can use the following techniques:

  • Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in your solution. An increase in the hydrodynamic radius over time is indicative of aggregation.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet-rich structures, which are common in amyloid-like aggregates. An increase in ThT fluorescence suggests the formation of fibrillar aggregates.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the secondary structure of the peptide. A transition from a random coil or alpha-helical structure to a beta-sheet conformation can be a sign of aggregation. One study on Bax BH3 peptides used CD spectroscopy to evaluate their alpha-helical content.[6]

Troubleshooting Workflow

G cluster_0 Troubleshooting Peptide Aggregation start Start: Peptide Aggregation Suspected dissolution Issue with Initial Dissolution? start->dissolution precipitation Visible Precipitation Over Time? dissolution->precipitation No solubilization_protocol Follow Step-wise Solubilization Protocol dissolution->solubilization_protocol Yes inconsistent Inconsistent Experimental Results? precipitation->inconsistent No optimize_conditions Optimize Solution Conditions: - pH (7.0-7.4) - Lower Ionic Strength - Low Temperature precipitation->optimize_conditions Yes characterize_aggregation Characterize Aggregation State: - DLS - ThT Assay - CD Spectroscopy inconsistent->characterize_aggregation Yes solubilization_protocol->precipitation optimize_conditions->inconsistent end End: Stable Peptide Solution characterize_aggregation->end

Caption: A flowchart for troubleshooting Bax BH3 peptide (55-74) aggregation.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for the lyophilized Bax BH3 peptide (55-74)?

A: Lyophilized peptides are stable for extended periods when stored at -20°C or -80°C.[7] Keep the vial tightly sealed and protected from moisture.

Q: How should I store the Bax BH3 peptide (55-74) once it is in solution?

A: It is highly recommended to use freshly prepared solutions. If you must store the peptide solution, aliquot it into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation. Before use, thaw the aliquot rapidly in a room temperature water bath and immediately place it on ice.

Q: What buffer is best for maintaining the stability of the Bax BH3 peptide (55-74)?

A: While there is no single "best" buffer for all applications, a good starting point is a buffer at physiological pH, such as 10 mM Tris with 100-150 mM NaCl, pH 7.4.[1] Another option that has been used in related studies is PBS with 2 mM MgCl2, pH 7.4.[8] The optimal buffer may depend on your specific experimental setup.

Q: Are there any additives I can use to prevent aggregation?

A: For some aggregation-prone peptides, the inclusion of certain excipients can be beneficial. However, these should be tested for compatibility with your assay.

  • Sugars and Polyols: Small amounts of sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) can sometimes stabilize peptides in solution.

  • Non-ionic Surfactants: Very low concentrations (below the critical micelle concentration) of non-ionic surfactants like Tween-20 or Triton X-100 can help to prevent aggregation of some peptides.

  • Amino Acids: Arginine has been shown to act as an aggregation suppressor for some proteins.

Quantitative Data Summary

ParameterRecommendation/ValueSource
Sequence STKKLSECLKRIGDELDSNM[7]
Molecular Weight ~2267.7 g/mol [7]
Initial Solvent Sterile Water or 10 mM Tris, pH 7.4[1]
Co-solvent (if needed) DMSO (use minimal amount)[2][3]
Recommended pH range 7.0 - 7.4[4][5][8]
Storage (Lyophilized) -20°C or -80°C[7]
Storage (In solution) -80°C in single-use aliquots[1]

Signaling Pathway and Experimental Workflow

The Bax BH3 peptide (55-74) functions by mimicking the BH3 domain of the pro-apoptotic protein Bax. It can bind to and inhibit anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL), thereby liberating pro-apoptotic proteins and promoting apoptosis. The following diagram illustrates this simplified pathway.

G cluster_1 Mechanism of Action of Bax BH3 Peptide Bax_BH3 Bax BH3 Peptide (55-74) Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Bax_BH3->Anti_Apoptotic Inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Promotes

Caption: Simplified signaling pathway showing the pro-apoptotic action of Bax BH3 peptide.

References

Technical Support Center: Optimizing Bax BH3 Peptide Incubation Time for Caspase Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Bax BH3 peptides to effectively induce caspase activation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Bax BH3 peptides induce caspase activation?

A1: Bax BH3 peptides are synthetic peptides derived from the BH3 domain of the pro-apoptotic protein Bax. They primarily induce apoptosis through the intrinsic or mitochondrial pathway.[1] These peptides can directly bind to and activate pro-apoptotic Bcl-2 family members like Bax and Bak, or they can inhibit anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL), which normally sequester Bax and Bak.[2][3] This leads to the oligomerization of Bax/Bak in the outer mitochondrial membrane, forming pores that result in mitochondrial outer membrane permeabilization (MOMP).[2][3] MOMP allows for the release of pro-apoptotic factors like cytochrome c into the cytosol.[1][4] Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3]

Q2: What is a typical starting point for Bax BH3 peptide incubation time to observe caspase activation?

A2: Based on published literature, a common starting point for Bax BH3 peptide incubation is between 2 to 12 hours.[1][5] Some studies have reported caspase activation and subsequent PARP cleavage within 2-3 hours of treatment with a Bak BH3 peptide.[5] Other research using Antennapedia-tagged Bax BH3 peptides has shown significant caspase-3 activation after a 12-hour incubation period in HL-60 cells.[1] The optimal time can vary significantly depending on the cell type, peptide concentration, and the specific Bax BH3 peptide sequence used.

Q3: How does the concentration of the Bax BH3 peptide affect the optimal incubation time?

A3: Generally, higher concentrations of a Bax BH3 peptide are expected to induce a more rapid and robust activation of caspases, potentially shortening the required incubation time. For instance, a dose-dependent effect has been observed where increasing concentrations of a BIM BH3 peptide led to a faster displacement of a fluorescently labeled BAK BH3 peptide from Bax, indicating quicker activation.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup before proceeding with time-course studies.

Q4: Can the specific Bax BH3 peptide sequence influence the incubation time required for caspase activation?

A4: Absolutely. Different BH3 peptides exhibit varying affinities for pro- and anti-apoptotic Bcl-2 family proteins.[4][7] For example, BH3 peptides from "direct activators" like Bim and Bid are reported to be more potent at directly activating Bax and Bak compared to "sensitizer" BH3 peptides like Bad.[2][4] A more potent activator peptide may induce caspase activation more rapidly. It is important to consider the known binding profile of your specific Bax BH3 peptide when designing your experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low caspase activation observed after extended incubation. 1. Inefficient peptide delivery: The peptide may not be effectively entering the cells. 2. Peptide degradation: The peptide may be unstable under the experimental conditions. 3. Low peptide concentration: The concentration used may be insufficient to induce apoptosis. 4. Cellular resistance: The cell line may have high levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) that sequester the Bax BH3 peptide or prevent Bax/Bak activation.[4] 5. Inactive peptide: The peptide itself may be inactive due to synthesis errors or improper storage.1. Verify peptide uptake: Use a fluorescently labeled version of the peptide to confirm cellular entry via microscopy or flow cytometry. If using a cell-penetrating peptide (CPP) fusion (e.g., Antennapedia), ensure the CPP is functional.[1] 2. Optimize peptide stability: Minimize freeze-thaw cycles. Consider using stabilized peptides (e.g., stapled peptides) if degradation is suspected. 3. Perform a dose-response experiment: Test a range of peptide concentrations (e.g., 5 µM to 100 µM) to determine the optimal working concentration.[1][5] 4. Assess anti-apoptotic protein levels: Use Western blotting to determine the expression levels of key anti-apoptotic Bcl-2 family members in your cell line. Consider using BH3 profiling to assess the mitochondrial priming state of your cells.[8] Co-treatment with inhibitors of anti-apoptotic proteins (e.g., ABT-737 for Bcl-2/Bcl-xL) may be necessary.[4] 5. Use a positive control: Include a known potent apoptosis inducer (e.g., staurosporine, etoposide) to confirm that the caspase activation machinery is functional in your cells.[5] Also, use a control peptide with a mutated BH3 domain that is known to be inactive.[1]
High variability in caspase activation between experiments. 1. Inconsistent cell health and density: Variations in cell confluency or passage number can affect cellular responses. 2. Inconsistent peptide preparation: Variations in peptide solubilization and dilution can lead to different effective concentrations. 3. Timing of sample collection: Minor variations in incubation times can lead to significant differences, especially during rapid activation phases.1. Standardize cell culture conditions: Maintain a consistent seeding density and use cells within a defined passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Standardize peptide handling: Prepare fresh peptide dilutions from a concentrated stock for each experiment. Ensure complete solubilization of the peptide. 3. Ensure precise timing: Use a timer and process samples promptly at the end of the incubation period. For kinetic studies, automated plate readers can improve consistency.
Unexpected cell death mechanism observed (caspase-independent). 1. High peptide concentration: Very high concentrations of some BH3 peptides may induce non-specific toxicity or alternative cell death pathways. 2. Cell type-specific responses: Some cell lines may be prone to caspase-independent cell death.1. Re-evaluate peptide concentration: Perform a careful dose-response analysis to identify a concentration that specifically induces apoptosis. 2. Inhibit other cell death pathways: Use specific inhibitors for necroptosis (e.g., necrostatin-1) or autophagy (e.g., 3-methyladenine) to determine if these pathways are involved.[9]

Experimental Protocols

Protocol 1: Time-Course Analysis of Caspase-3 Activation by Western Blot

This protocol details the steps to determine the optimal incubation time for Bax BH3 peptide-induced caspase-3 activation.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Peptide Treatment: Treat cells with the predetermined optimal concentration of the Bax BH3 peptide. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a scrambled or mutant BH3 peptide).

  • Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3. It is also recommended to probe for total caspase-3 and PARP (to detect its cleavage product).

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for cleaved caspase-3 and normalize them to the loading control. The time point at which a significant increase in cleaved caspase-3 is observed can be considered the optimal incubation time.

Protocol 2: Kinetic Measurement of Caspase Activity using a Fluorogenic Substrate

This protocol allows for a more quantitative and real-time assessment of caspase activation.

  • Cell Seeding: Seed cells in a 96-well plate (black, clear bottom for fluorescence reading).

  • Peptide Treatment: Add the Bax BH3 peptide at the desired concentrations to the appropriate wells. Include vehicle and negative peptide controls.

  • Caspase Substrate Addition: Add a fluorogenic caspase substrate, such as Ac-DEVD-AFC (for caspase-3/7), to each well.[10]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation 400 nm, emission 505 nm for AFC) at regular intervals (e.g., every 15-30 minutes) for the desired total duration (e.g., up to 24 hours).

  • Data Analysis: Plot the fluorescence intensity over time for each condition. The rate of increase in fluorescence corresponds to the rate of caspase activity. The optimal incubation time can be determined as the point where the caspase activity reaches its peak or a significant plateau.

Quantitative Data Summary

Table 1: Representative Incubation Times and Concentrations for BH3 Peptide-Induced Apoptosis

PeptideCell LineConcentrationIncubation TimeReadoutReference
Ant-Bax BH3HL-6025 µmol/L12 hoursCaspase-3 & PARP cleavage[1]
Ant-Bak BH3HeLa50 µM2-6 hoursPARP cleavage[5]
BIM BH3In vitro (Bax protein)0.08–2.5 µM1 hour (kinetic)Fluorescence Polarization[6]
Various BH3 peptidesDigitonin-permeabilized MEFs50 µM1 hourCytochrome c release[4]
BID BH3Bax−/−/Bak−/− MEFs100 µM1 hourPropidium Iodide uptake[9]

Visualizations

Bax_BH3_Signaling_Pathway cluster_stimulus Stimulus cluster_regulation Regulation at Mitochondria cluster_execution Execution Pathway Bax_BH3 Bax BH3 Peptide Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bax_BH3->Bcl2 Inhibition Bax_Bak Pro-apoptotic (Bax, Bak) Bax_BH3->Bax_Bak Direct Activation Bcl2->Bax_Bak Inhibition MOMP MOMP Bax_Bak->MOMP Oligomerization CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Activation Caspase3 Effector Caspases (Caspase-3) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Bax BH3 peptide-induced caspase activation.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat with Bax BH3 Peptide (Time-course or Dose-response) start->treatment incubation Incubate for Defined Period(s) treatment->incubation harvest Harvest Cells incubation->harvest western Western Blot (Cleaved Caspase-3, PARP) harvest->western fluoro_assay Fluorometric Caspase Assay (e.g., DEVD-AFC) harvest->fluoro_assay analysis Data Analysis (Quantify Caspase Activation) western->analysis fluoro_assay->analysis end End: Determine Optimal Incubation Time analysis->end

Caption: Workflow for optimizing Bax BH3 peptide incubation time.

Troubleshooting_Logic start Issue: No/Low Caspase Activation check_peptide Is the peptide active and entering cells? start->check_peptide First Check check_concentration Is the peptide concentration optimal? check_peptide->check_concentration Yes solution_peptide Solution: - Verify uptake (labeled peptide) - Use positive/negative controls check_peptide->solution_peptide No check_cells Are the cells responsive? check_concentration->check_cells Yes solution_concentration Solution: - Perform dose-response experiment check_concentration->solution_concentration No solution_cells Solution: - Check anti-apoptotic protein levels - Use a known apoptosis inducer check_cells->solution_cells No

Caption: Troubleshooting logic for lack of caspase activation.

References

interpreting negative results in Bax BH3 peptide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering negative or unexpected results in experiments involving Bax BH3 peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of a Bax BH3 peptide? A1: Peptides derived from the BH3 domain of pro-apoptotic proteins like Bax are designed to mimic the function of BH3-only proteins.[1] Their primary mechanism is to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[2][3] This disruption of protein-protein interactions liberates Bax/Bak, allowing them to activate, oligomerize, and induce mitochondrial outer membrane permeabilization (MOMP), leading to apoptosis.[4] Some BH3 peptides, known as "activators," may also directly interact with and activate Bax/Bak.[5][6]

Q2: Why is my Bax BH3 peptide not inducing apoptosis or the desired downstream effect? A2: A negative result can stem from several factors:

  • Peptide Inactivity: The peptide sequence may contain mutations or be of insufficient length to be effective. Specific residues and the α-helical structure are critical for activity.[2][7]

  • Cellular Context: The target cells may lack apoptotic priming, meaning they do not have Bax/Bak sequestered by anti-apoptotic proteins, or they may lack functional Bax and Bak altogether.[4][8]

  • Experimental Conditions: Issues with peptide delivery into the cell, incorrect peptide concentration, or degradation of the peptide can lead to a lack of effect.

  • Assay Limitations: The chosen assay may not be sensitive enough to detect the effect, or the time point of analysis may be inappropriate.

Q3: What are essential positive and negative controls for a Bax BH3 peptide experiment? A3:

  • Positive Controls:

    • A known potent "activator" BH3 peptide, such as one derived from Bim or Bid, which is known to induce apoptosis in your experimental system.[9]

    • A well-characterized apoptosis-inducing agent (e.g., staurosporine) to confirm the cell line is capable of undergoing apoptosis.

  • Negative Controls:

    • A scrambled or reverse-sequence peptide with the same amino acid composition to control for non-specific effects of the peptide itself.

    • A point-mutant peptide where a critical residue in the BH3 domain is altered (e.g., Leu to Glu mutation).[2] This demonstrates that the observed activity is specific to the BH3 domain interaction.[2]

    • Vehicle control (the solvent used to dissolve the peptide).

Q4: How important is the secondary structure of the BH3 peptide? A4: The α-helical conformation of the BH3 domain is crucial for its binding to the hydrophobic groove of target proteins.[3][7] While BH3 domains are often disordered in solution, they fold into an α-helix upon binding.[3] Peptides that have a higher propensity to form an α-helix may exhibit stronger binding and greater biological activity.[2]

Troubleshooting Guides

Problem 1: No disruption of Bax/Bcl-2 interaction observed in co-immunoprecipitation (Co-IP).
Possible Cause Question to Ask Suggested Solution
Ineffective Peptide Is the peptide sequence correct and validated? Has a critical residue been mutated?Use a control peptide with a mutation in the BH3 domain (e.g., L63E) which is known to reduce function.[2] A lack of disruption with the active peptide but no effect with the mutant confirms peptide-specific issues.
Insufficient Peptide Delivery Is the peptide cell-permeable?Use peptides fused to a protein transduction domain, such as the Antennapedia (Ant) peptide, to enhance cellular uptake.[2]
Incorrect Concentration Is the peptide concentration sufficient to disrupt the interaction?Perform a dose-response experiment. IC50 values for Bax BH3 peptides disrupting Bax/Bcl-2 interactions can be around 15 µmol/L in cell-free systems.[2]
Assay Timing Was the incubation time sufficient for the peptide to act?Optimize the incubation time. An incubation of 12 hours has been shown to be effective for observing disruption in whole cells.[2]
Cell Line Characteristics Do the cells express sufficient levels of Bax and Bcl-2?Confirm protein expression levels via Western blot. HL-60 cells are a known model system with Bax/Bcl-2 heterodimers.[2]
Problem 2: No cytochrome c release from isolated mitochondria.
Possible Cause Question to Ask Suggested Solution
Mitochondria Incompetence Do the mitochondria have functional Bax and/or Bak?Use mitochondria from cells known to be apoptosis-competent. Mitochondria isolated from Bax/Bak double-knockout (DKO) cells will not respond and can serve as a negative control.[5][10]
Peptide Specificity Is the peptide an "activator" or a "sensitizer"?"Sensitizer" peptides (like Bad) may not directly activate Bax/Bak and may not cause cytochrome c release on their own in this assay. Use a known "activator" peptide like Bim or Bid as a positive control.[4][5]
Incorrect Buffer/Assay Conditions Are the experimental buffer components correct?Ensure the buffer composition is appropriate for maintaining mitochondrial integrity and function. A typical buffer includes KCl, Tris-MOPS, glutamate, malate, KPO4, and EGTA-Tris.[10]
Peptide Concentration Is the peptide concentration high enough?Titrate the peptide concentration. Effective concentrations can range from 25 µM to 100 µM in this type of assay.[5][10]
Assay Control Failure How do you confirm the total cytochrome c content?Use a detergent like 0.5% Triton X-100 as a positive control to lyse the mitochondria and release 100% of the cytochrome c content.[10]

Quantitative Data Summary

Table 1: Binding Affinities (KD) of BH3 Peptides to Anti-Apoptotic Proteins Data extracted from Isothermal Titration Calorimetry (ITC) experiments.

BH3 Peptide (Source Protein)Bcl-2 (KD, nM)Bcl-xL (KD, nM)Mcl-1 (KD, nM)A1 (KD, nM)
Bax (36-mer) 2.916>10003
Bak (36-mer) 211.83.34
Bim (36-mer) 1.30.81.21.1
Bad (36-mer) 4.84.9>1000>1000
Source: Adapted from Ku, B. et al.[11]

Table 2: IC50 Values for Bax BH3 Peptide Activity IC50 represents the concentration of peptide required to inhibit 50% of the binding interaction in a cell-free system.

PeptideInteraction DisruptedIC50 (µmol/L)
Bax BH3 (20-mer)Bax / Bcl-215
Bax BH3 (20-mer)Bax / Bcl-xL9.5
Source: Adapted from Thomas, S. et al.[2]

Experimental Protocols

Protocol 1: In Vitro Disruption of Bax/Bcl-2 Heterodimerization
  • Protein Preparation: Use GST-tagged Bax (5 µg) and in vitro translated 35S-labeled Bcl-2.

  • Incubation: Incubate GST-Bax and 35S-Bcl-2 in a total reaction volume of 50 µL.

  • Peptide Treatment: Add the Bax BH3 peptide (or control peptide) at the desired concentrations to the reaction mixture. Incubate for 2 hours at 4°C.

  • Pull-Down: Add glutathione-agarose beads to the reaction and incubate for an additional hour to pull down the GST-Bax complexes.

  • Washing: Wash the beads thoroughly with a suitable buffer (e.g., HKMEN buffer).

  • Analysis: Elute the bound proteins and analyze the amount of co-precipitated 35S-Bcl-2 by SDS-PAGE and autoradiography. A reduction in the 35S-Bcl-2 signal in the presence of the peptide indicates disruption. Source: This protocol is based on methodology described by Thomas, S. et al.[2]

Protocol 2: Cytochrome c Release from Isolated Mitochondria
  • Mitochondria Isolation: Isolate mitochondria from cells (e.g., Jurkat, HL-60) using standard differential centrifugation techniques.

  • Resuspension: Resuspend the isolated mitochondrial pellet in an appropriate experimental buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM KPO₄, 10 µM EGTA-Tris).

  • Peptide Treatment: Incubate the mitochondrial suspension with the desired concentration of BH3 peptide (or controls) for 30 minutes at room temperature.

  • Separation: Centrifuge the samples to pellet the mitochondria.

  • Analysis: Carefully collect the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction). Analyze both fractions for cytochrome c content using an ELISA kit or by Western blotting. An increase of cytochrome c in the supernatant indicates release from the mitochondria. Source: This protocol is based on methodology described by Gillissen, B. et al.[10]

Visual Guides

Signaling_Pathway cluster_mito Mitochondrial Outer Membrane Anti_Apoptotic Anti-Apoptotic Protein (e.g., Bcl-2, Bcl-xL) Bax_Monomer Inactive Bax Monomer Anti_Apoptotic->Bax_Monomer Releases Bax_Monomer->Anti_Apoptotic Sequestered by Bax_Oligomer Active Bax Oligomer Bax_Monomer->Bax_Oligomer Activates & Oligomerizes BH3_Peptide Bax BH3 Peptide BH3_Peptide->Anti_Apoptotic Binds & Inhibits MOMP MOMP Bax_Oligomer->MOMP Forms Pore CytoC Cytochrome c Release MOMP->CytoC

Caption: Canonical signaling pathway for Bax BH3 peptide-induced apoptosis.

Experimental_Workflow cluster_assays Perform Assays start Start: Hypothesis peptide Synthesize / Procure - Active BH3 Peptide - Mutant Control Peptide start->peptide treatment Treat with Peptides (Dose-Response & Time-Course) peptide->treatment cells Prepare Biological System (e.g., Cell Culture or Isolated Mitochondria) cells->treatment ip Co-IP for Binding Disruption treatment->ip cyto Cytochrome c Release Assay treatment->cyto caspase Caspase Activation Assay treatment->caspase analysis Data Analysis (Western Blot, ELISA, etc.) ip->analysis cyto->analysis caspase->analysis interpretation Interpret Results Compare Active vs. Control analysis->interpretation end Conclusion interpretation->end Troubleshooting_Logic start Negative Result Observed (e.g., No Apoptosis) check_peptide Step 1: Verify Peptide start->check_peptide peptide_ok Is peptide sequence correct? Is a mutant control included? check_peptide->peptide_ok check_system Step 2: Verify Biological System peptide_ok->check_system Yes conclusion_bad_peptide Conclusion: Peptide is likely inactive or has poor stability/delivery. peptide_ok->conclusion_bad_peptide No system_ok Is the cell line apoptosis-competent? (i.e., has Bax/Bak) Is it 'primed' for apoptosis? check_system->system_ok check_assay Step 3: Verify Assay system_ok->check_assay Yes conclusion_bad_system Conclusion: System is resistant or lacks the necessary machinery. system_ok->conclusion_bad_system No assay_ok Are concentrations optimal? Is the time point correct? Did positive controls work? check_assay->assay_ok conclusion_bad_assay Conclusion: Experimental conditions need optimization. assay_ok->conclusion_bad_assay No conclusion_ok Result is likely valid: Peptide is not effective in this specific context. assay_ok->conclusion_ok Yes

References

Navigating the Challenges of Bax BH3 Peptide (55-74) Stability in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals utilizing the pro-apoptotic Bax BH3 peptide (55-74), maintaining its stability in culture media is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common stability challenges. The inherent susceptibility of peptides to degradation in biological environments necessitates a proactive approach to ensure the peptide's integrity and activity throughout the course of an experiment.

Troubleshooting Guide: Enhancing Bax BH3 Peptide (55-74) Stability

This section addresses specific issues that can arise during the use of Bax BH3 peptide (55-74) in cell culture, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Loss of Peptide Activity Over Time Enzymatic Degradation: Serum-containing media is rich in proteases (aminopeptidases, carboxypeptidases, endopeptidases) that can cleave the peptide.[1][2][3][4] Cells themselves can also secrete proteases.[2][3]Reduce Serum Concentration or Use Serum-Free Media: If experimentally feasible, lowering the serum percentage or switching to a serum-free formulation can significantly decrease proteolytic activity. Use Protease Inhibitor Cocktails: Supplementing the culture media with a broad-spectrum protease inhibitor cocktail can help protect the peptide from degradation. Terminal Modifications: Acetylate the N-terminus and amidate the C-terminus of the peptide to block exopeptidase activity.[2][5]
Inconsistent Experimental Results Peptide Aggregation: Hydrophobic residues in the peptide sequence can lead to self-association and aggregation, reducing the concentration of active, monomeric peptide.[1] pH Instability: Changes in media pH can affect the charge state of amino acid side chains, potentially leading to conformational changes and aggregation.[1]Optimize Solubilization: Ensure the peptide is fully dissolved in a suitable solvent (e.g., DMSO, sterile water with careful pH adjustment) before adding to the culture media.[6] Work at Lower Concentrations: High peptide concentrations can favor aggregation. Determine the minimal effective concentration for your experiments. Maintain Stable pH: Use buffered media and monitor the pH of your culture, especially during long-term experiments.
Precipitate Formation in Media Poor Solubility: The peptide may not be fully soluble in the culture media, especially at higher concentrations. Interaction with Media Components: The peptide may interact with proteins or other components in the media, leading to precipitation.Test Different Solvents: Initially dissolve the lyophilized peptide in a small amount of an appropriate organic solvent like DMSO before further dilution in aqueous buffers or media.[6] Filter Sterilization: After solubilization and dilution, filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates before adding it to the culture.[7]
No Observable Biological Effect Complete Peptide Degradation: The peptide may be completely degraded before it can exert its biological effect. Incorrect Peptide Conformation: The linear peptide may not be adopting the necessary α-helical conformation required for binding to its target (e.g., Bcl-2, Bcl-xL).[8][9]Employ Stabilization Strategies: Implement chemical modifications such as hydrocarbon stapling to lock the peptide in its bioactive α-helical conformation, which also enhances proteolytic resistance.[9][10] Use D-Amino Acid Substitutions: Replacing one or more L-amino acids with their D-isomers can significantly increase resistance to enzymatic degradation.[5][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of the Bax BH3 peptide (55-74) in culture media?

A1: The primary cause of instability for most peptides, including the Bax BH3 peptide (55-74), in standard cell culture media is enzymatic degradation by proteases present in serum and secreted by cells.[1][2][3][4] The peptide's linear and flexible nature makes it an accessible substrate for these enzymes.

Q2: What is the amino acid sequence of the wild-type Bax BH3 peptide (55-74) and are there any residues particularly susceptible to degradation?

A2: The human Bax BH3 peptide (55-74) sequence is H-Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met-OH.[12][13] Peptides are susceptible to cleavage by proteases at various sites. Additionally, certain amino acids can undergo chemical degradation. For instance, Asp (D) can be involved in hydrolysis, Asn (N) can undergo deamidation, and Met (M) and Cys (C) are prone to oxidation. Proper storage and handling, such as using degassed buffers and storing aliquots at -80°C, can minimize chemical degradation.[7]

Q3: How can I modify the Bax BH3 peptide to improve its stability?

A3: Several chemical modifications can significantly enhance stability:

  • N-terminal Acetylation and C-terminal Amidation: These modifications block the action of exopeptidases, which cleave peptides from their ends.[2][5]

  • D-Amino Acid Substitution: Strategically replacing L-amino acids with their D-enantiomers makes the peptide resistant to standard proteases.[5][11]

  • Cyclization: Linking the N- and C-termini can reduce conformational flexibility and increase resistance to proteases.[1][5]

  • Hydrocarbon Stapling: This technique involves introducing two unnatural amino acids with olefin-containing side chains that are then covalently linked ("stapled"). This locks the peptide into its bioactive α-helical conformation, which can protect it from proteolysis and improve cell permeability.[9][10]

Q4: What are "stapled" peptides and are they a good option for my experiments with Bax BH3?

A4: Stapled peptides are synthetic peptides that have a covalent brace, or "staple," to stabilize their α-helical structure.[9][10] For BH3 domains like that of Bax, which need to be in an α-helical conformation to bind to their anti-apoptotic targets, this is a highly effective strategy.[9][14] Stapling not only enhances the biological activity by pre-configuring the peptide for its target but also significantly increases its resistance to proteolytic degradation and improves its ability to enter cells. Therefore, a stapled version of the Bax BH3 peptide would be an excellent option for cell-based assays.

Q5: How can I assess the stability of my Bax BH3 peptide in my specific culture medium?

A5: You can perform a stability assay by incubating the peptide in your culture medium at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the medium. The concentration of the remaining intact peptide can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][15]

Experimental Protocols

Protocol 1: N-terminal Acetylation and C-terminal Amidation of Bax BH3 Peptide

This protocol outlines the general steps for synthesizing a terminally-modified Bax BH3 peptide using solid-phase peptide synthesis (SPPS).

  • Resin Selection: Start with a Rink Amide resin to generate the C-terminal amide upon cleavage.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the Bax BH3 sequence (from C-terminus to N-terminus) using standard coupling reagents like HBTU/DIPEA.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a piperidine solution to allow for the next amino acid to be added.

  • N-terminal Acetylation: After the final amino acid (Serine) is coupled and its Fmoc group is removed, treat the resin-bound peptide with a solution of acetic anhydride and a base like DIPEA in DMF to acetylate the N-terminal amine.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[2]

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: Assessing Peptide Stability using HPLC
  • Preparation: Prepare your complete cell culture medium (with serum, if applicable).

  • Incubation: Add the Bax BH3 peptide (either modified or unmodified) to the medium to a final concentration of 10 µM. Incubate at 37°C in a CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) of the medium.

  • Quenching: Immediately stop any enzymatic activity by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or by acidifying with acetic acid.[2] Centrifuge to pellet precipitated proteins.

  • Analysis: Analyze the supernatant by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the peptide.

    • Detection: Monitor absorbance at 214 nm or 280 nm.

  • Quantification: The amount of remaining intact peptide is determined by integrating the area of the corresponding peak on the chromatogram. The percentage of remaining peptide at each time point is calculated relative to the T=0 time point.[2][4]

Visualizing Key Concepts

To aid in understanding the principles discussed, the following diagrams illustrate critical pathways and workflows.

Caption: Key pathways leading to the degradation of peptides in a cell culture environment.

StabilityWorkflow Workflow for Assessing Peptide Stability Start Start: Bax BH3 Peptide Incubate Incubate Peptide in Culture Media at 37°C Start->Incubate Sample Collect Aliquots at Time Points (T0, T1, T2...) Incubate->Sample Quench Quench Enzymatic Activity (e.g., add TCA) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Quantify Quantify Peak Area of Intact Peptide Analyze->Quantify Plot Plot % Peptide Remaining vs. Time Quantify->Plot

Caption: A standard experimental workflow to quantify peptide stability over time.

StabilizationStrategies Strategies to Enhance Peptide Stability cluster_mods Chemical Modifications UnstablePeptide Unstable Linear Peptide TermMod Terminal Modification (Acetylation/Amidation) UnstablePeptide->TermMod DAmino D-Amino Acid Substitution UnstablePeptide->DAmino Stapling Hydrocarbon Stapling UnstablePeptide->Stapling Cyclization Cyclization UnstablePeptide->Cyclization StablePeptide Stable, Active Peptide TermMod->StablePeptide DAmino->StablePeptide Stapling->StablePeptide Cyclization->StablePeptide

Caption: Common chemical modification strategies to improve peptide stability.

References

loss of Bax BH3 peptide activity due to secondary structure changes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Bax BH3 peptides. The following information is intended to help address common issues encountered during experiments investigating the structure-activity relationship of Bax BH3 peptides, particularly focusing on the loss of activity due to secondary structure changes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the Bax BH3 peptide?

The Bax BH3 peptide mimics the BH3 domain of the pro-apoptotic protein Bax. Its primary function is to induce apoptosis by disrupting the interaction between anti-apoptotic proteins like Bcl-2 and Bcl-xL and pro-apoptotic proteins such as Bax.[1][2][3] By binding to the hydrophobic groove of Bcl-2 or Bcl-xL, the Bax BH3 peptide prevents these anti-apoptotic proteins from sequestering Bax, leading to Bax activation, oligomerization at the mitochondrial outer membrane, and subsequent release of apoptogenic factors like cytochrome c.[2][4]

Q2: How critical is the α-helical secondary structure for Bax BH3 peptide activity?

The α-helical conformation of the Bax BH3 peptide is crucial for its pro-apoptotic activity.[2][3] This helical structure allows the peptide to fit into the hydrophobic binding groove of anti-apoptotic Bcl-2 family proteins.[5][6] Studies using circular dichroism (CD) spectroscopy have shown a strong correlation between a high α-helical content and the biological activity of Bax BH3 peptide variants.[2][3] However, while high helicity is generally required, it is not the sole determinant of activity, as specific amino acid residues also play a critical role in binding and function.[2][3]

Q3: What are common causes for the loss of Bax BH3 peptide secondary structure and activity?

Several factors can lead to a loss of the α-helical structure and subsequent inactivity of the Bax BH3 peptide:

  • Amino Acid Substitutions: Mutations, particularly those that replace key hydrophobic residues within the BH3 domain with charged or polar residues, can disrupt the amphipathic nature of the helix and abolish its binding capacity and pro-apoptotic function.[6]

  • Peptide Length: The minimal length for a Bax BH3 peptide to retain biological activity is approximately 15 amino acids. Shorter peptides may not be able to form a stable α-helix.[2][3]

  • Environmental Factors: Factors such as pH, temperature, and the polarity of the solvent can influence the secondary structure of peptides. For instance, in aqueous solutions, short peptides like Bax BH3 may exist in a random coil conformation and only adopt an α-helical structure upon binding to their target protein or in the presence of membrane-mimicking environments.

  • Peptide Aggregation: Bax BH3 peptides can be prone to aggregation, which can lead to a loss of the functional monomeric or dimeric forms and a decrease in activity.

Q4: My Bax BH3 peptide shows low activity in cell-based assays. What are the potential reasons?

Low activity in cell-based assays can stem from several issues:

  • Poor Cell Permeability: Peptides generally have poor membrane permeability. To overcome this, Bax BH3 peptides are often fused to cell-penetrating peptides (CPPs) like the Antennapedia peptide.[2] Inefficient delivery into the cytoplasm will result in low observed activity.

  • Peptide Instability/Degradation: Peptides can be susceptible to degradation by intracellular proteases. Modifications like using D-amino acids or cyclization can enhance stability.

  • Loss of Secondary Structure: As discussed in Q3, if the peptide has lost its α-helical conformation due to formulation issues or degradation, it will be inactive.

  • Incorrect Peptide Concentration: It is crucial to determine the optimal effective concentration for your specific cell line and experimental conditions.

  • Cell Line Resistance: The target cells may overexpress anti-apoptotic proteins or have mutations in the apoptotic pathway, making them resistant to Bax BH3-induced apoptosis.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Fluorescence Polarization (FP) Assays

Fluorescence polarization assays are commonly used to measure the binding affinity of a fluorescently labeled Bax BH3 peptide to its target protein (e.g., Bcl-xL).

Symptom Possible Cause Troubleshooting Steps
Low polarization signal Poor binding between the peptide and the target protein.- Verify the integrity and concentration of both the peptide and the protein. - Confirm the peptide has the correct secondary structure using Circular Dichroism (CD). - Optimize buffer conditions (pH, salt concentration).[7] - Increase the concentration of the target protein.
Peptide aggregation.- Prepare fresh peptide solutions. - Test different buffer conditions or include low concentrations of non-ionic detergents.
Incorrect fluorescence labeling.- Ensure the fluorophore is correctly conjugated and has not been cleaved. - Check the excitation and emission wavelengths.[8]
High background fluorescence Autofluorescence from the buffer or plate.- Use a buffer with low autofluorescence. - Use black, non-binding microplates.
Unbound fluorescent peptide sticking to the plate.- Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. - Use plates designed for low protein binding.
Inconsistent readings Pipetting errors or improper mixing.- Ensure accurate and consistent pipetting. - Mix the reaction components thoroughly but gently to avoid bubbles.
Temperature fluctuations.- Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment.
Issue 2: Difficulty Interpreting Circular Dichroism (CD) Spectra

CD spectroscopy is a powerful technique to assess the secondary structure of peptides.

Symptom Possible Cause Troubleshooting Steps
Noisy spectrum Low peptide concentration.- Increase the peptide concentration.
High absorbance of the buffer.- Use a buffer that is transparent in the far-UV region (e.g., phosphate buffer). Avoid high concentrations of chloride ions.
Instrument malfunction.- Check the lamp intensity and nitrogen purge of the instrument.
Flat spectrum (no distinct peaks) Peptide is in a random coil conformation.- This may be the expected conformation in an aqueous buffer. Try adding a helix-inducing solvent like trifluoroethanol (TFE) to confirm the peptide's ability to form an α-helix.
Peptide has degraded.- Use a fresh sample of the peptide.
Spectrum indicates β-sheet formation Peptide is aggregating.- This is a common issue with amyloidogenic peptides. Try different buffer conditions, lower peptide concentrations, or run the experiment at a lower temperature.
Issue 3: Variable Results in Cell Viability Assays (e.g., MTT, Annexin V)
Symptom Possible Cause Troubleshooting Steps
High cell viability at expected effective concentrations Poor cellular uptake of the peptide.- Use a cell-permeable version of the peptide (e.g., fused to Antennapedia). - Optimize the incubation time and peptide concentration.
Cell line is resistant to apoptosis.- Use a positive control (e.g., staurosporine) to confirm the cells can undergo apoptosis. - Consider using a different cell line.
Peptide has lost activity.- Verify the peptide's integrity and secondary structure.
High variability between replicates Inconsistent cell seeding density.- Ensure a uniform single-cell suspension and accurate cell counting.
Uneven drug distribution.- Mix the plate gently after adding the peptide.
Edge effects in the plate.- Avoid using the outer wells of the microplate for experimental samples.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation:

    • Dissolve the Bax BH3 peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • The final peptide concentration should be in the range of 20-100 µM.

    • Prepare a buffer blank for background subtraction.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Purge the instrument with nitrogen gas.

    • Set the wavelength range from 190 to 260 nm.

    • Set the scanning speed, bandwidth, and response time according to the instrument's manual.

  • Data Acquisition:

    • Record the CD spectrum of the buffer blank first.

    • Record the CD spectrum of the peptide sample.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity (MRE).

    • An α-helical structure is characterized by two negative bands around 208 and 222 nm and a positive band around 192 nm.

Fluorescence Polarization (FP) Binding Assay
  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled Bax BH3 peptide (e.g., TAMRA-labeled).

    • Prepare a stock solution of the purified target protein (e.g., Bcl-xL).

    • Prepare an assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA, 5 mM DTT).[9]

  • Assay Procedure:

    • In a 96-well black plate, add a fixed concentration of the fluorescently labeled peptide to each well.[8]

    • Add increasing concentrations of the target protein to the wells.

    • Include controls for free peptide (no protein) and, if applicable, a high concentration of unlabeled peptide for competition.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.[8]

  • Data Analysis:

    • Plot the change in millipolarization (mP) as a function of the target protein concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Bax_Signaling_Pathway cluster_stress Cellular Stress cluster_bcl2_family Bcl-2 Family Interactions cluster_mitochondrion Mitochondrial Events Stress Apoptotic Stimuli (e.g., DNA damage) BaxBH3 Bax BH3 Peptide (α-helical) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BaxBH3->Bcl2 Binds to hydrophobic groove BaxBH3->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Sequesters Bcl2->Bax Bax_active Activated Bax (Oligomer) Bax->Bax_active Activation & Oligomerization Bax->Bax_active Mito Mitochondrion Bax_active->Mito Forms pore in outer membrane Bax_active->Mito CytoC Cytochrome c release Mito->CytoC Mito->CytoC Caspases Caspase Activation CytoC->Caspases CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Caspases->Apoptosis

Caption: Bax BH3 peptide-induced apoptotic signaling pathway.

Experimental_Workflow Peptide Synthesize/Purchase Bax BH3 Peptide QC Quality Control (Mass Spec, HPLC) Peptide->QC CD Circular Dichroism (Secondary Structure) QC->CD FP Fluorescence Polarization (Binding Affinity) QC->FP CellAssay Cell-Based Assays (Viability, Apoptosis) QC->CellAssay Data Data Analysis & Interpretation CD->Data FP->Data CellAssay->Data

Caption: Experimental workflow for Bax BH3 peptide characterization.

References

Validation & Comparative

A Comparative Guide to the Activity of Bax BH3 Peptide (55-74) and Bak BH3 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and functional activities of the Bax BH3 peptide (residues 55-74) and the Bak BH3 peptide. The data presented is compiled from published experimental findings to assist researchers in selecting the appropriate tool for studies on apoptosis and for the development of novel therapeutics.

Introduction to Bax, Bak, and the Intrinsic Apoptosis Pathway

Bax (Bcl-2-associated X protein) and Bak (Bcl-2 homologous antagonist/killer) are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. In healthy cells, Bax is primarily located in the cytosol, while Bak is associated with the outer mitochondrial membrane. Upon receiving an apoptotic stimulus, both proteins undergo a conformational change, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and cell death.

The activity of Bax and Bak is tightly regulated by other members of the Bcl-2 protein family. Pro-survival members, such as Bcl-2, Bcl-xL, and Mcl-1, inhibit apoptosis by binding to and sequestering pro-apoptotic proteins. The BH3 (Bcl-2 Homology 3) domain is a critical structural motif that mediates these protein-protein interactions. BH3-only proteins, another subclass of the Bcl-2 family, can initiate apoptosis by either directly activating Bax and Bak or by binding to and neutralizing the pro-survival Bcl-2 proteins, thereby liberating Bax and Bak to induce MOMP. Peptides derived from the BH3 domains of these proteins are valuable tools for dissecting these interactions and for inducing apoptosis in experimental systems.

cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax MOMP MOMP Bax->MOMP Bak Bak Bak->MOMP CytoC_IMS Cytochrome c (Intermembrane Space) MOMP->CytoC_IMS Release CytoC_Cyto Cytochrome c CytoC_IMS->CytoC_Cyto Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bid, Bim) Apoptotic_Stimuli->BH3_only BH3_only->Bax Activates BH3_only->Bak Activates Pro_survival Pro-survival Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) BH3_only->Pro_survival Inhibits Pro_survival->Bax Inhibits Pro_survival->Bak Inhibits Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis CytoC_Cyto->Caspase_Activation Activates

Figure 1. The intrinsic apoptosis pathway highlighting the roles of Bax, Bak, and Bcl-2 family proteins.

Comparative Analysis of Bax BH3 and Bak BH3 Peptide Activity

This section compares the binding affinities and functional activities of Bax BH3 (55-74) and Bak BH3 peptides.

Binding Affinity to Pro-survival Bcl-2 Family Proteins

The ability of Bax and Bak BH3 peptides to bind to pro-survival Bcl-2 family members is a key determinant of their pro-apoptotic activity. Fluorescence Polarization Assays (FPA) are commonly used to quantify these interactions, with lower EC50 or IC50 values indicating higher binding affinity.

Target ProteinBax BH3 Peptide (EC50/IC50)Bak BH3 Peptide (EC50/IC50)Reference
Bcl-2 Weakly binds~100 nM (EC50)[1]
Bcl-xL 9.5 µM (IC50)1.14 µM (IC50) / ~20 nM (EC50)[1][2]
Mcl-1 Weakly binds~20 nM (EC50)[1]
Bcl-w Weakly binds~100 nM (EC50)[1]
Bfl-1/A1 Weakly binds~100 nM (EC50)[1]
Bcl-B ~40 nM (EC50)No binding[1]

Summary of Binding Affinity:

Based on the available data, the Bak BH3 peptide generally exhibits a higher binding affinity for a broader range of pro-survival Bcl-2 proteins, including Bcl-xL, Mcl-1, Bcl-w, and Bfl-1, compared to the Bax BH3 peptide.[1] The Bax BH3 peptide shows preferential binding to Bcl-B and can inhibit Bax/Bcl-2 and Bax/Bcl-xL interactions, albeit with a lower potency than the Bak BH3 peptide's interaction with Bcl-xL.[1][2]

Functional Activity: Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

The ultimate function of pro-apoptotic BH3 peptides is to induce MOMP, leading to the release of cytochrome c. This can be assessed using isolated mitochondria or synthetic liposomes.

AssayBax BH3 Peptide (55-74) ActivityBak BH3 Peptide ActivityReference
Cytochrome c Release from Isolated Mitochondria Induces cytochrome c release.Induces cytochrome c release to a similar extent as Bax BH3.[3]
Liposome Permeabilization Can induce liposome permeabilization in the presence of Bax protein.Can directly activate Bak to permeabilize liposomes.[4][5]

Summary of Functional Activity:

Both Bax BH3 and Bak BH3 peptides are capable of inducing cytochrome c release from isolated mitochondria, suggesting they are both functionally active in promoting MOMP.[3] Studies on synthetic liposome systems indicate that the Bak BH3 peptide can directly activate Bak to cause membrane permeabilization.[5] The Bax BH3 peptide (55-74) has been shown to induce cytochrome c release and can activate the full-length Bax protein to permeabilize liposomes.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for researchers who wish to replicate or adapt these assays.

Fluorescence Polarization Assay (FPA) for Binding Affinity

This protocol is adapted from methodologies used to assess the binding of BH3 peptides to Bcl-2 family proteins.[1][6]

Objective: To determine the binding affinity (EC50 or IC50) of Bax BH3 and Bak BH3 peptides for pro-survival Bcl-2 proteins.

Materials:

  • Purified recombinant pro-survival Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).

  • Fluorescently labeled tracer BH3 peptide (e.g., FITC-labeled Bak BH3 peptide).

  • Unlabeled competitor Bax BH3 (55-74) and Bak BH3 peptides.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20.

  • Black, low-volume 384-well plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Direct Binding (to determine tracer affinity): a. Prepare a serial dilution of the purified pro-survival Bcl-2 protein in the assay buffer. b. Add a fixed, low concentration (e.g., 10-20 nM) of the fluorescently labeled tracer BH3 peptide to each well. c. Add the serially diluted pro-survival protein to the wells. d. Incubate at room temperature for 30 minutes, protected from light. e. Measure fluorescence polarization. f. Plot the millipolarization (mP) values against the protein concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

  • Competitive Binding (to determine competitor IC50): a. Prepare a serial dilution of the unlabeled competitor Bax BH3 or Bak BH3 peptide in the assay buffer. b. In each well, combine a fixed concentration of the pro-survival protein (typically at or slightly above its EC50 for the tracer) and a fixed concentration of the fluorescently labeled tracer peptide. c. Add the serially diluted competitor peptide to the wells. d. Incubate at room temperature for 30 minutes, protected from light. e. Measure fluorescence polarization. f. Plot the mP values against the log of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

cluster_0 Experimental Workflow Tracer Fluorescently-labeled BH3 Peptide (Tracer) Mix Incubate Tracer->Mix Protein Pro-survival Bcl-2 Protein Protein->Mix Competitor Unlabeled Bax/Bak BH3 Peptide Competitor->Mix Read Measure Fluorescence Polarization Mix->Read Analyze Calculate IC50 Read->Analyze

Figure 2. Workflow for a competitive fluorescence polarization assay.

Cytochrome c Release Assay from Isolated Mitochondria

This protocol is based on established methods for measuring MOMP in response to BH3 peptides.[7][8]

Objective: To assess the ability of Bax BH3 and Bak BH3 peptides to induce the release of cytochrome c from isolated mitochondria.

Materials:

  • Isolated mitochondria from a suitable cell line or tissue.

  • Bax BH3 (55-74) and Bak BH3 peptides.

  • Mitochondrial Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM glutamate, 2.5 mM malate, 1 mM MgCl2, pH 7.2.

  • SDS-PAGE reagents and equipment.

  • Anti-cytochrome c antibody.

  • Western blotting equipment and reagents.

Procedure:

  • Isolate mitochondria from cells or tissues using differential centrifugation.

  • Determine the protein concentration of the mitochondrial preparation.

  • Resuspend the isolated mitochondria in mitochondrial respiration buffer to a final concentration of 1 mg/mL.

  • Prepare different concentrations of Bax BH3 and Bak BH3 peptides.

  • In separate microcentrifuge tubes, incubate the mitochondrial suspension with the various concentrations of the BH3 peptides (or a vehicle control) for 30-60 minutes at 30°C.

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the mitochondria.

  • Carefully collect the supernatant, which contains the released proteins.

  • Lyse the mitochondrial pellet in a suitable lysis buffer.

  • Analyze both the supernatant and the pellet fractions for the presence of cytochrome c by SDS-PAGE and Western blotting using an anti-cytochrome c antibody.

cluster_0 Experimental Workflow Isolate_Mito Isolate Mitochondria Incubate Incubate with Bax/Bak BH3 Peptide Isolate_Mito->Incubate Centrifuge Centrifuge Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Analyze_Supernatant Analyze Supernatant (Released Cytochrome c) Separate->Analyze_Supernatant Analyze_Pellet Analyze Pellet (Mitochondrial Cytochrome c) Separate->Analyze_Pellet

Figure 3. Workflow for a cytochrome c release assay from isolated mitochondria.

Conclusion

Both Bax BH3 (55-74) and Bak BH3 peptides are effective inducers of the intrinsic apoptotic pathway. The choice between these two peptides may depend on the specific research question and the expression profile of Bcl-2 family proteins in the experimental system.

  • Bak BH3 peptide demonstrates broader and often higher binding affinity to a range of pro-survival Bcl-2 proteins, particularly Bcl-xL and Mcl-1. This makes it a potent and versatile tool for inducing apoptosis in cells that rely on these pro-survival members.

  • Bax BH3 peptide (55-74) , while showing more selective binding, is a valuable tool for studying the activation of Bax and for inducing apoptosis, especially in cellular contexts where Bcl-B plays a significant role in survival.

Researchers are encouraged to consider the specific anti-apoptotic dependencies of their model system when selecting a BH3 peptide for their studies. The experimental protocols provided herein offer a starting point for the quantitative assessment of these peptides' activities.

References

Unveiling the Specificity of Bax BH3 Peptide for Bcl-2 Family Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific interactions between pro-apoptotic and anti-apoptotic proteins is paramount in the pursuit of novel cancer therapeutics. This guide provides a detailed comparison of the binding specificity of the Bax BH3 peptide for various Bcl-2 family proteins, supported by experimental data and detailed methodologies.

The Bcl-2 family of proteins plays a central role in regulating the intrinsic pathway of apoptosis, or programmed cell death. A delicate balance between pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, including Bcl-2, Bcl-xL, Mcl-1, and Bcl-w, determines the fate of a cell. The BH3 domain, a helical motif found in pro-apoptotic proteins, is crucial for their interaction with and inhibition of anti-apoptotic Bcl-2 proteins. The Bax BH3 peptide, derived from the Bax protein, has been instrumental in elucidating these interactions and serves as a tool for developing BH3 mimetics, a promising class of anti-cancer drugs.

Quantitative Analysis of Binding Affinity

The specificity of the Bax BH3 peptide for different anti-apoptotic Bcl-2 proteins can be quantified by measuring their binding affinities, commonly expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a stronger binding affinity. The following table summarizes the binding affinities of the Bax BH3 peptide for various Bcl-2 family members, as determined by different experimental techniques.

Anti-apoptotic ProteinBinding Affinity (Kd/IC50)Experimental MethodReference
Bcl-215.1 nM (Kd)Isothermal Titration Calorimetry (ITC)[1]
Bcl-215 µM (IC50)In vitro interaction assay[2]
Bcl-xL9.5 µM (IC50)In vitro interaction assay[2]
Mcl-1Weak or no bindingFluorescence Polarization Assay (FPA)[2]
Bcl-w22.9 nM (Kd)Isothermal Titration Calorimetry (ITC)[1]
Bfl-1/A1Moderate bindingFluorescence Polarization Assay (FPA)[2]

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are both measures of binding affinity, with lower values indicating stronger binding. The significant difference in reported values for Bcl-2 can be attributed to the different experimental methodologies and conditions used in the respective studies.

Experimental Protocols

The validation of Bax BH3 peptide specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the binding affinity studies.

Fluorescence Polarization Assay (FPA)

Fluorescence Polarization is a powerful technique to study molecular interactions in solution. It measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.

Principle: A small, fluorescently labeled peptide (e.g., FITC-Bax BH3) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (e.g., a Bcl-2 family member), the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization.

Protocol:

  • Reagents and Preparation:

    • Purified recombinant anti-apoptotic Bcl-2 family proteins.

    • Fluorescently labeled Bax BH3 peptide (e.g., FITC-conjugated).

    • Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent like 0.05% Tween-20).

  • Assay Procedure:

    • A fixed concentration of the fluorescently labeled Bax BH3 peptide is incubated with increasing concentrations of the anti-apoptotic Bcl-2 protein in a microplate.

    • For competition assays, a fixed concentration of both the fluorescent peptide and the Bcl-2 protein are incubated with increasing concentrations of an unlabeled competitor peptide (e.g., unlabeled Bax BH3).

    • The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Fluorescence polarization is measured using a plate reader equipped with appropriate filters.

    • The data is plotted as fluorescence polarization versus the concentration of the titrant.

    • The binding affinity (Kd or EC50) is determined by fitting the data to a suitable binding model using software like GraphPad Prism.[2]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand (e.g., Bax BH3 peptide) is titrated into a solution containing a macromolecule (e.g., a Bcl-2 protein).

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the peptide into the same buffer to minimize heat of dilution effects. A common buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • The sample cell is filled with the Bcl-2 family protein solution (e.g., 10 µM).

    • The injection syringe is filled with the Bax BH3 peptide solution (e.g., 100 µM).

    • A series of small injections of the peptide are made into the protein solution while the heat change is continuously monitored.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of peptide to protein.

    • The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (Ka, the inverse of Kd), and the enthalpy of binding (ΔH).[1] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation is a technique used to study protein-protein interactions in a cellular context.

Principle: An antibody specific to a "bait" protein is used to pull it out of a cell lysate. If other proteins ("prey") are bound to the bait protein, they will be co-precipitated and can be detected by Western blotting.

Protocol:

  • Cell Lysis:

    • Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • The cell lysate is incubated with an antibody specific to the bait protein (e.g., anti-Bcl-2 antibody).

    • Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing and Elution:

    • The beads are washed several times to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Detection:

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

    • The presence of the prey protein (e.g., Bax) is detected by Western blotting using an antibody specific to the prey protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the intrinsic apoptosis pathway and a typical fluorescence polarization assay workflow.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Regulation cluster_anti_apoptotic Anti-apoptotic cluster_pro_apoptotic Pro-apoptotic cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade DNA_damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma, Bad) DNA_damage->BH3_only activate Growth_factor_withdrawal Growth Factor Withdrawal Growth_factor_withdrawal->BH3_only activate ER_stress ER Stress ER_stress->BH3_only activate Bcl2 Bcl-2 BH3_only->Bcl2 inhibit BclxL Bcl-xL BH3_only->BclxL inhibit Mcl1 Mcl-1 BH3_only->Mcl1 inhibit Bax Bax BH3_only->Bax activate Bak Bak BH3_only->Bak activate Bcl2->Bax inhibit Bcl2->Bak inhibit BclxL->Bax inhibit BclxL->Bak inhibit Mcl1->Bax inhibit Mcl1->Bak inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP induce Bak->MOMP induce Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway.

FPA_Workflow cluster_preparation 1. Preparation cluster_assay_setup 2. Assay Setup cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Fluorescently labeled Bax BH3 peptide - Purified Bcl-2 family protein - Assay Buffer Plate Pipette reagents into a microplate: - Fixed concentration of labeled peptide - Increasing concentrations of Bcl-2 protein Reagents->Plate Incubate Incubate at room temperature to reach equilibrium Plate->Incubate Reader Measure Fluorescence Polarization using a plate reader Incubate->Reader Plot Plot Fluorescence Polarization vs. Protein Concentration Reader->Plot Curve_fit Fit data to a binding model to determine Kd or EC50 Plot->Curve_fit

Caption: Fluorescence Polarization Assay Workflow.

Conclusion

The experimental data clearly demonstrates that the Bax BH3 peptide exhibits a high degree of specificity for certain members of the Bcl-2 family. It binds with high affinity to Bcl-2 and Bcl-w, while showing weaker or no interaction with Mcl-1. This differential binding profile is fundamental to the regulation of apoptosis and provides a rational basis for the design of targeted BH3 mimetic drugs. By utilizing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can further unravel the complexities of Bcl-2 family interactions and accelerate the development of novel cancer therapies.

References

A Comparative Guide to Apoptosis Induction: Bax BH3 Peptide versus Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell death research, the precise induction of apoptosis is paramount for dissecting signaling pathways and developing novel therapeutics. Among the myriad of available tools, the Bax BH3 peptide and the broad-spectrum kinase inhibitor staurosporine represent two distinct classes of apoptosis inducers, each with unique mechanisms and experimental considerations. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Bax BH3 peptide and staurosporine lies in their mode of action. The Bax BH3 peptide is a highly specific activator of the intrinsic, or mitochondrial, pathway of apoptosis. In contrast, staurosporine is a potent but non-selective protein kinase inhibitor that triggers apoptosis through multiple, often cell-type-dependent, signaling cascades.

Bax BH3 Peptide: Direct Activation of the Intrinsic Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising pro-survival members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins).[1][2] The balance between these factions determines the cell's fate. Bax BH3 peptides are synthetic peptides derived from the BH3 domain of pro-apoptotic proteins like Bax, Bak, Bid, or Bim.[3][4]

These peptides function by directly targeting and neutralizing the anti-apoptotic Bcl-2 proteins.[4][5] This action liberates the effector proteins Bax and Bak, allowing them to oligomerize on the outer mitochondrial membrane.[1][2] This oligomerization leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1][3] Some BH3 peptides can also directly activate Bax and Bak.[1]

Staurosporine: A Broad-Spectrum Kinase Inhibitor

Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus, is a potent inhibitor of a wide range of protein kinases, including protein kinase C (PKC).[6][7] Its ability to induce apoptosis is well-documented across numerous cell types, but the precise signaling pathways are often complex and can vary significantly.[8][9]

Staurosporine treatment generally leads to the activation of the intrinsic mitochondrial pathway, involving Bax translocation to the mitochondria, loss of mitochondrial membrane potential, cytochrome c release, and caspase activation.[10][11] However, depending on the cellular context, staurosporine can also trigger caspase-independent apoptotic pathways.[9] The activation of caspases, particularly caspase-3, is a common feature of staurosporine-induced apoptosis.[8][12] The process is also dependent on the presence of Bax or Bak.[13][14]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling cascades initiated by Bax BH3 peptide and staurosporine.

Bax_BH3_Pathway cluster_Bax Bax BH3 Peptide Action cluster_Apoptosis Apoptotic Cascade BaxBH3 Bax BH3 Peptide Bcl2 Anti-apoptotic Bcl-2 Proteins (Bcl-2, Bcl-xL) BaxBH3->Bcl2 Inhibits BaxBak Bax / Bak BaxBH3->BaxBak Activates Bcl2->BaxBak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Bax BH3 Peptide Signaling Pathway

Staurosporine_Pathway cluster_Intrinsic Intrinsic Pathway cluster_Caspase_Independent Caspase-Independent Pathway Staurosporine Staurosporine PKs Protein Kinases Staurosporine->PKs Inhibits Bax_trans Bax Translocation to Mitochondria PKs->Bax_trans MMP_loss Loss of Mitochondrial Membrane Potential Bax_trans->MMP_loss CytoC_release Cytochrome c Release MMP_loss->CytoC_release AIF AIF Release MMP_loss->AIF Casp9_act Caspase-9 Activation CytoC_release->Casp9_act Casp3_act Caspase-3 Activation Casp9_act->Casp3_act Apoptosis Apoptosis AIF->Apoptosis Casp3_act->Apoptosis

Staurosporine Signaling Pathway

Quantitative Data Comparison

The following table summarizes experimental data on the induction of apoptosis by Bax BH3 peptides and staurosporine in various cell lines.

CompoundCell LineConcentrationIncubation TimeApoptotic EffectReference
Bax BH3 Peptide HL-605-25 µM12 hoursCaspase-3 activation, PARP and Bcl-2 cleavage.[3]
Prostate (PC3)Not Specified48 hours~40% apoptosis.[15]
HeLaNot Specified2-3 hoursCaspase activation, PARP cleavage.[4]
Staurosporine Human Corneal Endothelial Cells0.2 µM12 hours~40% apoptosis, Caspase-3 activation.[8]
L1210/S LeukemiaNot Specified3 hoursEarly apoptosis.[9]
L1210/0 LeukemiaNot Specified12 hoursLate apoptosis.[9]
U-937 Leukemia1 µM24 hours38% total apoptosis.
Melanoma CellsNot Specified3-6 hoursPeak change in mitochondrial membrane potential.[11]
Rat Astrocytes100 nM6 hours~5-fold increase in early apoptosis.[16]
Rat Hippocampal Neurons30 nMNot Specified~50% apoptosis.[17]
NIH3T31 µM24 hours>90% cell death.[18]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for inducing apoptosis and a general workflow for comparing the two agents.

Protocol 1: Induction of Apoptosis with Bax BH3 Peptide

This protocol is a general guideline and may require optimization for specific cell lines and peptide constructs.

  • Peptide Preparation: Synthesize or procure a cell-permeable Bax BH3 peptide, often fused to a cell-penetrating peptide like Antennapedia (Ant).[3] A control peptide with mutations in key residues of the BH3 domain should also be used.[3] Dissolve the peptides in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution.

  • Cell Culture: Plate cells (e.g., HL-60) at a density of 1 x 10^6 cells/mL in appropriate culture medium.[3]

  • Treatment: Add the Bax BH3 peptide to the cell culture at a final concentration typically ranging from 5 to 25 µM.[3] Incubate the cells for a predetermined time course (e.g., 12 hours) at 37°C in a humidified incubator.[3]

  • Apoptosis Assessment: Harvest the cells and assess apoptosis using desired methods such as Western blotting for caspase-3, PARP, or Bcl-2 cleavage, or flow cytometry for Annexin V/Propidium Iodide (PI) staining.[3] For co-immunoprecipitation assays to study protein interactions, lyse the cells and proceed with immunoprecipitation using an anti-Bax antibody.[3]

Protocol 2: Induction of Apoptosis with Staurosporine

Staurosporine is a widely used positive control for apoptosis induction.

  • Staurosporine Preparation: Prepare a stock solution of staurosporine in DMSO (e.g., 1 mg/mL).[7] Store aliquots at -20°C, protected from light.[7]

  • Cell Culture: Culture cells overnight to ensure they are in a logarithmic growth phase.[6][7]

  • Treatment: Add staurosporine to the cell culture to a final concentration typically ranging from 0.1 to 1 µM.[6][7][8] The optimal concentration and incubation time (ranging from 1 to 24 hours) should be determined empirically for each cell line.[6][7][8]

  • Apoptosis Assessment: Analyze apoptosis using various assays. For morphological assessment, Hoechst 33342 and PI staining can be used.[8] For biochemical analysis, caspase activity assays (e.g., measuring cleavage of a fluorogenic substrate) or Western blotting for cleaved caspase-3 and PARP are common methods.[8]

Experimental Workflow for Comparison

The following diagram outlines a logical workflow for comparing the apoptotic effects of Bax BH3 peptide and staurosporine.

Experimental_Workflow cluster_Treatments cluster_Assays Apoptosis Assessment Start Start: Cell Culture Treatment Treatment Groups Start->Treatment Control Vehicle Control (e.g., DMSO) Treatment->Control Bax_Treat Bax BH3 Peptide (Dose-Response) Treatment->Bax_Treat Stauro_Treat Staurosporine (Dose-Response) Treatment->Stauro_Treat Incubation Time Course Incubation (e.g., 3, 6, 12, 24h) Control->Incubation Bax_Treat->Incubation Stauro_Treat->Incubation Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Viability Flow Flow Cytometry (Annexin V / PI) Incubation->Flow Western Western Blot (Caspase-3, PARP cleavage) Incubation->Western Mito Mitochondrial Assays (Membrane Potential) Incubation->Mito Analysis Data Analysis and Comparison Viability->Analysis Flow->Analysis Western->Analysis Mito->Analysis

Comparative Experimental Workflow

Summary and Conclusion

Both Bax BH3 peptide and staurosporine are effective inducers of apoptosis, but they operate through distinct mechanisms, offering different advantages for researchers.

  • Specificity: The Bax BH3 peptide offers high specificity by directly targeting the core machinery of the intrinsic apoptotic pathway. This makes it an excellent tool for studying the roles of Bcl-2 family proteins and for bypassing upstream signaling events.

  • Potency and Breadth: Staurosporine is a potent, broad-spectrum inducer of apoptosis in a vast array of cell types. Its well-characterized effects make it a reliable positive control in many apoptosis assays. However, its lack of specificity for a single target means that observed effects may be due to the inhibition of multiple kinases, potentially complicating the interpretation of results.

References

Assessing the Potency of Bax BH3 Peptide (55-74): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potency of apoptotic peptides is critical for advancing cancer therapeutics and studying programmed cell death. This guide provides a comparative analysis of the Bax BH3 peptide (55-74), a key inducer of apoptosis, across various cell lines. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive assessment of its efficacy alongside other apoptosis-inducing agents.

The Bax BH3 peptide, a 20-amino acid sequence (55-74) derived from the full-length Bax protein, is a potent trigger of the intrinsic apoptotic pathway. Its mechanism of action involves disrupting the inhibitory interaction between pro-apoptotic Bax and anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[1][2] This guide delves into the quantitative potency of this peptide and provides the necessary tools for its evaluation in a laboratory setting.

Comparative Potency of Bax BH3 Peptide and Alternatives

The efficacy of the Bax BH3 peptide (55-74) in inducing cell death varies across different cell lines, often influenced by the expression levels of Bcl-2 family proteins. While direct, comprehensive dose-response data for the Bax BH3 peptide (55-74) across a wide range of cell lines is not consolidated in a single study, existing research provides valuable insights into its activity and the potency of other BH3 peptides and mimetics.

One study demonstrated that cell-permeable versions of the Bax BH3 peptide, Ant-Bax BH3 and Ant-Bax BH3 CS, induced 62% and 79% cell death, respectively, in HL-60 cells.[3] Another investigation highlighted that a combination of cell-permeable Bak and Bax BH3 peptides led to a significant decrease in the viability of Ramos and CCRF-CEM cells.[4]

BH3 profiling is a powerful technique used to assess the mitochondrial priming of cells for apoptosis by measuring mitochondrial depolarization in response to various BH3 peptides. This methodology provides a standardized approach to compare the potency of different peptides. For instance, the Mcl-1 specific BH3 peptide, MS1, has been shown to have EC50 values for mitochondrial depolarization of 70 nM in Mcl-1/Myc 2640 cells and between 2.5-3.3 µM in human multiple myeloma cell lines.[1][2]

The table below summarizes the available data on the potency of the Bax BH3 peptide and other relevant BH3 peptides and small-molecule mimetics. It is important to note that the potency of these agents is highly context-dependent, varying with the cell line and the specific experimental conditions.

AgentTarget(s)Cell Line(s)Potency (IC50/EC50)Assay TypeReference
Bax BH3 Peptide (55-74) Bcl-2, Bcl-xLJurkat, HL-60Induces apoptosis and cytochrome c release (specific EC50 for cell death not provided)Apoptosis/Cytochrome c Release[3]
Bax BH3 Peptide (55-74) Bcl-2in vitroIC50: 15 µMProtein Interaction Assay[5]
Bax BH3 Peptide (55-74) Bcl-xLin vitroIC50: 9.5 µMProtein Interaction Assay[5]
Bad BH3 Peptide Bcl-2, Bcl-xL, Bcl-wJurkatInduces apoptosisCell Death Assay[5]
MS1 (Mcl-1 specific peptide) Mcl-1Mcl-1/Myc 2640EC50: 70 nMBH3 Profiling (Mitochondrial Depolarization)[1][2]
MS1 (Mcl-1 specific peptide) Mcl-1Human Multiple MyelomaEC50: 2.5 - 3.3 µMBH3 Profiling (Mitochondrial Depolarization)[1][2]
ABT-737 Bcl-2, Bcl-xL, Bcl-wVariousVaries by cell lineCell Viability/Apoptosis[6]
ABT-199 (Venetoclax) Bcl-2OCI-Ly1Induces apoptosisApoptosis Assay[7]
S63845 Mcl-1JJN3Induces apoptosisApoptosis Assay[7]
A-1331852 Bcl-xLHELInduces apoptosisApoptosis Assay[7]

Experimental Protocols

To aid researchers in their assessment of the Bax BH3 peptide and other apoptotic agents, detailed protocols for two standard assays are provided below: the MTT assay for cell viability and the Annexin V staining assay for the detection of apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Bax BH3 peptide (55-74) or other test compounds

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Bax BH3 peptide or other test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.

Annexin V Staining for Apoptosis Detection

Annexin V staining is a common method for detecting apoptosis by flow cytometry. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Materials:

  • Cells of interest

  • Bax BH3 peptide (55-74) or other test compounds

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) or other viability dye

  • 1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the Bax BH3 peptide or other compounds for the desired time to induce apoptosis. Include appropriate controls.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells (due to membrane damage)

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the mechanisms and procedures involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the Bax-mediated apoptotic signaling pathway and a typical experimental workflow for assessing peptide potency.

Bax_Mediated_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_bcl2_family Bcl-2 Family Interactions cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Apoptotic_Stimulus e.g., DNA damage, Growth factor withdrawal Bax_Bak Pro-Apoptotic Effectors (Bax, Bak) Apoptotic_Stimulus->Bax_Bak Activates Bax_BH3_Peptide Bax BH3 Peptide (55-74) Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Bax_BH3_Peptide->Anti_Apoptotic Inhibits Anti_Apoptotic->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Effector Caspases (Caspase-3) Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Bax-mediated apoptotic signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Potency Assessment cluster_data_analysis Data Analysis Cell_Seeding Seed cells in multi-well plates Peptide_Treatment Treat with varying concentrations of Bax BH3 Peptide Cell_Seeding->Peptide_Treatment Incubation Incubate for a defined period Peptide_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Dose_Response Generate Dose-Response Curves Data_Acquisition->Dose_Response EC50_Calculation Calculate EC50/IC50 Values Dose_Response->EC50_Calculation

Caption: Experimental workflow for assessing peptide potency.

References

A Comparative Guide to the Cross-Validation of Apoptosis Markers Following Bax BH3 Peptide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key apoptosis markers following treatment with Bax BH3 peptides. By summarizing quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows, this document serves as a comprehensive resource for researchers investigating programmed cell death and developing novel therapeutics that target the apoptotic machinery.

Introduction to Bax BH3 Peptide-Induced Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The pro-apoptotic activity of Bax and Bak is neutralized in healthy cells through their interaction with anti-apoptotic Bcl-2 proteins. The BH3 domain (Bcl-2 Homology 3 domain) is a critical structural motif found in pro-apoptotic proteins that enables their interaction with anti-apoptotic counterparts.[1]

Bax BH3 peptides are synthetic peptides derived from the BH3 domain of the Bax protein. These peptides can competitively bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby liberating Bax and Bak.[2][3] Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4] This event is a crucial point of no return in the apoptotic cascade, resulting in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, ultimately leading to the execution of the apoptotic program.[6]

The ability of Bax BH3 peptides to induce apoptosis makes them valuable tools for cancer research and potential therapeutic agents. Accurate and reliable methods for quantifying apoptosis are therefore essential for evaluating the efficacy of these peptides. This guide focuses on the cross-validation of commonly used apoptosis markers to provide a clearer understanding of their kinetics and utility in response to Bax BH3 peptide treatment.

Data Presentation: Quantitative Comparison of Apoptosis Markers

The following tables summarize quantitative data from studies investigating the induction of apoptosis by Bax BH3 peptides or through the direct induction of Bax expression. This data facilitates a comparison of the temporal activation of different apoptosis markers.

Table 1: Time-Course of Apoptosis Markers in Jurkat Cells with Inducible Bax Expression

Time after Bax Induction (hours)Propidium Iodide (PI) Positive Cells (%)Cells with Low Mitochondrial Membrane Potential (%)Relative Caspase Activity (DEVD-AFC cleavage)Cytochrome c Release (arbitrary units)
0< 5< 51.00
4~10~20~2.5+
8~25~40~4.0++
12~45~60~5.5+++
24~70~80~6.0++++

Data adapted from a study on Jurkat cells with doxycycline-inducible wild-type Bax expression.[7][8] "+" indicates the relative amount of cytochrome c detected in the cytosol by Western blot.

Table 2: Caspase Activation and PARP Cleavage in HL-60 Cells Treated with a Cell-Permeable Bax BH3 Peptide

TreatmentPro-caspase-3 (32 kDa)Cleaved Caspase-3 (17/19 kDa)Full-length PARP (116 kDa)Cleaved PARP (89 kDa)
Control (12h)++++-++++-
Ant-Bax BH3 (25 µM, 12h)++++++++
Ant-Bax BH3 CS (25 µM, 12h)++++++++

Data adapted from an immunoblot analysis in HL-60 cells.[1] "Ant-Bax BH3" is a cell-permeable Bax BH3 peptide, and "Ant-Bax BH3 CS" is a variant. "+" indicates the relative band intensity.

Signaling Pathway and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Bax BH3 Peptide-Induced Apoptosis Pathway cluster_membrane Mitochondrial Outer Membrane Bax_Bak Bax/Bak MOMP MOMP Bax_Bak->MOMP Induces Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Bax_Bak Inhibits BaxBH3 Bax BH3 Peptide BaxBH3->Bcl2 Inhibits CytoC_release Cytochrome c Release MOMP->CytoC_release Caspase9 Caspase-9 Activation CytoC_release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Experimental Workflow for Cross-Validation of Apoptosis Markers cluster_treatment Cell Treatment cluster_assays Apoptosis Assays CellCulture Cell Culture (e.g., Jurkat, HL-60) PeptideTreatment Bax BH3 Peptide Treatment (Time-course & Dose-response) CellCulture->PeptideTreatment AnnexinV Annexin V/PI Staining (Flow Cytometry) PeptideTreatment->AnnexinV CaspaseActivity Caspase-3/7 Activity Assay (Fluorometric) PeptideTreatment->CaspaseActivity CytoC Cytochrome c Release (Western Blot/Flow Cytometry) PeptideTreatment->CytoC PARP PARP Cleavage (Western Blot) PeptideTreatment->PARP DataAnalysis Data Analysis & Comparison AnnexinV->DataAnalysis CaspaseActivity->DataAnalysis CytoC->DataAnalysis PARP->DataAnalysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.